4-Amino-3-(trifluoromethyl)pyridine
説明
Structure
3D Structure
特性
IUPAC Name |
3-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGVPKVELUYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382313 | |
| Record name | 3-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-61-5 | |
| Record name | 4-Amino-3-trifluoromethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387824-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of 4-Amino-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, dramatically influences the molecule's electronic properties, basicity, and lipophilicity.[1] These characteristics make it a valuable building block for synthesizing complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on data relevant to pharmaceutical research and development.
Core Chemical Properties
This compound, also known as 3-(trifluoromethyl)pyridin-4-amine, is a stable, solid compound under standard conditions.[][3] Its key identifiers and properties are summarized below.
General Information
| Property | Value | Reference |
| CAS Number | 387824-61-5 | [][3][4][5] |
| Molecular Formula | C₆H₅F₃N₂ | [][3][5][6] |
| Molecular Weight | 162.11 g/mol | [][3][5] |
| IUPAC Name | 3-(trifluoromethyl)pyridin-4-amine | [] |
| Synonyms | 3-Trifluoromethyl-4-pyridinamine | [5] |
| InChI | InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | [][6] |
| SMILES | C1=CN=CC(=C1N)C(F)(F)F | [][6] |
Physical and Chemical Data
| Property | Value | Reference |
| Appearance | White to light yellow crystal/powder | [] |
| Melting Point | 98-102 °C | [] |
| Boiling Point | 330.8 °C at 760 mmHg | [] |
| Density | 1.366 g/cm³ | [] |
| Predicted XlogP | 1.1 | [6] |
| Storage | Sealed in a dry environment at room temperature | [5] |
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dictated by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the pyridine ring. The trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen and the exocyclic amino group compared to unsubstituted aminopyridines.
This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is cited as a reactant for preparing pyridinyl salicylamides, which have shown antimycobacterial activity.[] More broadly, the aminotrifluoromethylpyridine scaffold is a key structural motif in modern agrochemicals and pharmaceuticals.[1][7] For instance, the isomeric 4-Amino-2-(trifluoromethyl)pyridine is a known building block for naporafenib, a RAF inhibitor used in cancer therapy, and for developing oral checkpoint kinase inhibitors for immunotherapy.[8][9]
The logical workflow for utilizing such a building block in drug discovery is illustrated below.
Caption: Workflow for drug discovery using a substituted aminopyridine.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general method for the synthesis of the related isomer, 2-trifluoromethyl-4-aminopyridine, can serve as a representative protocol. This procedure involves the catalytic hydrogenation of a nitro-precursor.
Representative Synthesis of an Aminotrifluoromethylpyridine
This protocol is adapted from the synthesis of 2-trifluoromethyl-4-aminopyridine.[8]
Reaction: Catalytic hydrogenation of 4-Nitro-2-trifluoromethylpyridine-N-oxide to 4-Amino-2-trifluoromethylpyridine.
Materials:
-
4-Nitro-2-trifluoromethylpyridine-N-oxide (starting material)
-
Anhydrous Ethanol (solvent)
-
10% Palladium on Carbon (catalyst)
-
Argon or Nitrogen (inert gas)
-
Hydrogen gas
Procedure:
-
Dissolve the nitro-precursor compound in anhydrous ethanol at room temperature in a reaction vessel suitable for hydrogenation.
-
Under an inert atmosphere (e.g., argon), add the 10% palladium on carbon catalyst to the solution.
-
Pressurize the reaction vessel with hydrogen gas (e.g., to 5 bar).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours) or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a depth filter (e.g., Celite) to remove the palladium catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a dichloromethane/methanol mixture) to yield the final product.
The general workflow for this synthesis is depicted in the following diagram.
Caption: Workflow for the catalytic hydrogenation of a nitro-pyridine.
Spectroscopic Data
While specific, experimentally verified spectra for this compound are not available in the searched literature, general principles of NMR and IR spectroscopy can be used to predict its spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the positions relative to the amino and trifluoromethyl groups. An additional, likely broad, signal would correspond to the amine (-NH₂) protons.[10]
-
¹³C NMR: The carbon NMR would display six unique signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching bands would also be prominent. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[11]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound was not retrieved, related aminopyridine compounds can be toxic if swallowed and may cause eye irritation.[8][12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 387824-61-5 [chemicalbook.com]
- 5. This compound - CAS:387824-61-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. 4-Amino-2-trifluoromethylpyridine CAS#: 147149-98-2 [m.chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jocpr.com [jocpr.com]
- 12. ichemical.com [ichemical.com]
An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery.
Core Chemical Identity
This compound is a substituted pyridine derivative. The strategic placement of an amino group and a trifluoromethyl group on the pyridine ring makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and can enhance properties such as metabolic stability and binding affinity in derivative compounds.[1]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound are summarized below. These data are essential for planning synthetic routes, purification, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C6H5F3N2 | [][3][4][6] |
| Molecular Weight | 162.11 g/mol | [][3][4] |
| Appearance | White to light-colored solid/crystals | [] |
| Melting Point | 98-102 °C | [] |
| Boiling Point | 330.8 °C at 760 mmHg (Predicted) | [] |
| Density | 1.366 g/cm³ (Predicted) | [] |
| SMILES | C1=CN=CC(=C1N)C(F)(F)F | [][6] |
| InChI | InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | [][6] |
| InChIKey | DYAGVPKVELUYPJ-UHFFFAOYSA-N | [][6] |
Role in Pharmaceutical and Agrochemical Synthesis
This compound is not typically an end-product but rather a crucial starting material or intermediate. The trifluoromethylpyridine scaffold is of significant interest in drug development for treating a wide array of diseases.[1] The trifluoromethyl group often imparts desirable properties such as increased lipophilicity and improved metabolic stability.[1]
This compound serves as a reactant in the preparation of various derivatives, including pyridinyl salicylamides which have shown antimycobacterial activity.[] Its versatile structure allows for further functionalization through various chemical transformations, making it a valuable building block for synthesizing more complex molecules with specific biological activities.[1]
Logical Workflow in Drug Discovery
The following diagram illustrates the typical workflow where this compound is used as a foundational building block in a drug discovery program.
Caption: Role of this compound in a drug discovery workflow.
Experimental Protocols and Synthesis
While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the search results, the synthesis of trifluoromethylpyridines, in general, is well-documented. These methods often serve as the foundation for producing specific isomers.
General Synthetic Strategies for Trifluoromethylpyridines
-
From Picolines : A common industrial method involves the vapor-phase chlorination and subsequent fluorination of picoline (methylpyridine).[7] This process can be performed stepwise or simultaneously at high temperatures over transition metal-based catalysts.[7]
-
Cyclocondensation Reactions : Trifluoromethylpyridine derivatives can be synthesized via cyclocondensation reactions. A frequently used starting material for this approach is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which can be reacted with other components to form the pyridine ring.[8]
-
Building Block Approach : Syntheses can involve the use of smaller trifluoromethyl-containing building blocks that are then used to construct the heterocyclic ring.[9]
Note on Experimental Use: In synthetic applications, this compound's amino group can be used for various transformations, such as nucleophilic aromatic substitution, diazotization, or as a directing group for further functionalization of the pyridine ring. Researchers using this compound should refer to standard organic chemistry protocols for these types of transformations, adapting them to the specific reactivity of this fluorinated substrate.
References
- 1. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - CAS:387824-61-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | 387824-61-5 [chemicalbook.com]
- 6. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
molecular weight and formula of 4-Amino-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of both a nucleophilic amino group and a lipophilic, electron-withdrawing trifluoromethyl group on the pyridine scaffold makes it a versatile intermediate for the synthesis of novel bioactive molecules. The trifluoromethyl moiety is of particular interest in drug design as it can enhance metabolic stability, improve binding affinity, and increase cell permeability of parent compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of antimycobacterial agents.
Core Compound Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its use in synthetic chemistry and for the characterization of its derivatives.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅F₃N₂ | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| CAS Number | 387824-61-5 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 98-102 °C | [1] |
| Boiling Point | 330.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.366 g/cm³ (Predicted) | [1] |
| InChI | InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | [1] |
| SMILES | C1=CN=CC(=C1N)C(F)(F)F | [1] |
Synthesis and Characterization
General Synthesis Protocol
Representative Experimental Protocol for Amination of Halogeno-Trifluoromethylpyridines:
-
Reactants: A halogeno-trifluoromethylpyridine (e.g., 4-chloro-3-(trifluoromethyl)pyridine), aqueous ammonia (28-40%), and optionally a solvent such as dioxane or THF.
-
Apparatus: A high-pressure autoclave.
-
Procedure:
-
The halogeno-trifluoromethylpyridine and aqueous ammonia are charged into the autoclave. The molar ratio of ammonia to the pyridine precursor is typically high (e.g., 10:1 or greater).
-
The autoclave is sealed, and the mixture is heated to a temperature between 150°C and 180°C. The internal pressure will rise significantly (e.g., 20-120 atm).
-
The reaction is maintained at this temperature with stirring for a period of 5 to 100 hours.
-
After the reaction is complete, the autoclave is cooled to room temperature.
-
The resulting crystalline product is collected by filtration, washed with water, and dried to yield the amino-trifluoromethylpyridine.
-
Note: This is a generalized procedure based on the synthesis of related isomers.[2][3] The specific conditions for the synthesis of this compound may require optimization.
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for this compound are not widely published. However, based on the known spectra of isomeric and related compounds, the following characteristic signals would be expected.
-
¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons.
-
¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Application in Drug Discovery: Antimycobacterial Agents
A primary application of this compound is its use as a key intermediate in the synthesis of pyridinyl salicylamides, a class of compounds investigated for their antimycobacterial properties.[1]
Synthesis of Pyridinyl Salicylamides
The synthesis involves an acylation reaction where the amino group of this compound reacts with an activated salicylic acid derivative, such as a salicylacyl chloride.
General Experimental Protocol:
-
Activation of Salicylic Acid: A substituted salicylic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form the corresponding salicylacyl chloride.
-
Amidation: The prepared salicylacyl chloride is then reacted with this compound in the presence of a base (e.g., pyridine or triethylamine) to facilitate the amide bond formation.
-
Purification: The resulting pyridinyl salicylamide product is purified using standard techniques such as recrystallization or column chromatography.
Caption: Synthetic workflow for pyridinyl salicylamides.
Antimycobacterial Activity and Mechanism of Action
Salicylamides and related structures have shown promise as antimycobacterial agents. While specific data for derivatives of this compound is scarce, related salicylanilide benzenesulfonates have demonstrated potent activity against Mycobacterium tuberculosis. For instance, 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate showed a Minimum Inhibitory Concentration (MIC) of 1 µmol/L against M. tuberculosis.[4]
The general mechanism of action for salicylamides is the inhibition of cyclooxygenase (COX) enzymes, which blocks prostaglandin synthesis.[5] However, their antimycobacterial action is likely distinct. Studies on related compounds suggest that they may interfere with the synthesis of the mycobacterial cell wall or affect essential metabolic pathways, such as methionine metabolism.[6]
Caption: Proposed mechanism of antimycobacterial action.
Experimental Workflow for Screening
The development of new antimycobacterial agents from this compound follows a structured workflow from synthesis to biological evaluation.
References
- 1. rsc.org [rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 4. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 6. Antimycobacterial pyridine carboxamides: From design to in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and melting point of 4-Amino-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the , a key intermediate in the synthesis of various biologically active molecules. This document outlines its known physical properties, provides standardized experimental protocols for their determination, and includes visual workflows to aid in experimental design.
Physicochemical Properties
This compound is a solid, appearing as a white to light-colored powder at room temperature.[] A summary of its key physical and chemical properties is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| Melting Point | 98-102 °C | [] |
| 101-102 °C | [2] | |
| Boiling Point | 330.8 °C at 760 mmHg | [][2] |
| Density | 1.366 g/cm³ | [][2] |
| Molecular Formula | C₆H₅F₃N₂ | [][2][3] |
| Molecular Weight | 162.11 g/mol | [][2][3] |
| Appearance | White to light-colored solid | [] |
| CAS Number | 387824-61-5 | [][2][3] |
| Solubility | No quantitative data available. A general protocol for determination is provided below. |
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are crucial for consistent and reproducible results. The following sections describe standard laboratory protocols.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The protocol described here is the capillary melting point method, which is widely used for its accuracy and small sample requirement.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine, powdered form. This can be achieved by grinding the crystals with a mortar and pestle.
-
Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tapping the tube gently on a hard surface will help compact the sample.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
-
Measurement:
-
Set the apparatus to heat at a rapid rate initially (e.g., 10-20 °C/minute) to approach the expected melting range (based on literature values, e.g., start from ~80 °C).
-
When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded melting range provides an indication of the sample's purity; a narrow range (e.g., < 2 °C) typically signifies high purity.
-
Solubility Determination (Shake-Flask Method)
Methodology:
-
Solvent Selection:
-
Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and other organic solvents relevant to the intended application.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.
-
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-3-(trifluoromethyl)pyridine
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-Amino-3-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
Caption: Chemical structure of this compound.
¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on computational models and serve as a valuable reference for spectral assignment.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 | Doublet | H-6 |
| ~6.8 | Doublet | H-5 |
| ~8.4 | Singlet | H-2 |
| ~5.0 | Broad Singlet | -NH₂ |
Note: Predicted values can vary depending on the software and calculation method used. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-4 |
| ~120 (q, J ≈ 270 Hz) | -CF₃ |
| ~148 | C-6 |
| ~115 | C-5 |
| ~145 | C-2 |
| ~125 (q, J ≈ 30 Hz) | C-3 |
Note: The carbon attached to the -CF₃ group (C-3) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
Experimental Protocols
The following protocols are generalized procedures for obtaining high-quality NMR spectra of pyridine derivatives and can be adapted for this compound.
Sample Preparation
A standard protocol for preparing a sample for NMR analysis involves the following steps:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[1]
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
Visualizations
Plausible Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized based on established pyridine chemistry. One common approach involves the modification of a pre-existing substituted pyridine ring.
Caption: A potential synthetic pathway to the target molecule.
Experimental Workflow for NMR Analysis
The general workflow for acquiring and processing NMR data is a systematic process to ensure data quality and accurate structural elucidation.
Caption: Standard workflow for an NMR experiment.
This technical guide provides foundational information on the NMR characteristics of this compound. For definitive structural confirmation, experimental acquisition of NMR data is recommended. The provided protocols and predicted data serve as a robust starting point for researchers in their analytical and synthetic endeavors.
References
An In-depth Technical Guide to the Electrophilicity and Nucleophilicity of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electronic properties of trifluoromethylpyridines (TFMPs), a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group dramatically influences the reactivity of the pyridine ring, modulating both its susceptibility to nucleophilic attack (electrophilicity) and the basicity of the pyridine nitrogen (nucleophilicity). Understanding these characteristics is crucial for the rational design and synthesis of novel pharmaceuticals and functional materials.
Nucleophilicity of the Pyridine Nitrogen: The Effect of the Trifluoromethyl Group
The nucleophilicity of the pyridine nitrogen is intrinsically linked to its basicity, quantified by the pKa of its conjugate acid. The CF₃ group, with a Hammett constant (σₚ) of 0.54, is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I). This effect significantly reduces the electron density on the pyridine nitrogen's lone pair, making it less available for protonation or for acting as a nucleophile in chemical reactions.
Consequently, trifluoromethylpyridines are considerably weaker bases than pyridine itself (pKa ≈ 5.2). While a comprehensive experimental dataset comparing all isomers is elusive, available data and predictions consistently show a marked decrease in pKa. For instance, the predicted pKa for the conjugate acid of 2-fluoro-3-(trifluoromethyl)pyridine is exceptionally low at -2.86, highlighting the powerful combined electron-withdrawing effects.[1] This diminished basicity is a critical consideration in synthetic planning, particularly in reactions where the pyridine nitrogen is intended to act as a nucleophile or base.
Table 1: Comparative pKa Values of Pyridine and Substituted Pyridines
| Compound | Substituent | pKa of Conjugate Acid | Reference(s) |
| Pyridine | H | 5.17 | [2] |
| 3-Chloropyridine | 3-Cl | 2.84 | [2] |
| 4-(Trifluoromethyl)pyridine | 4-CF₃ | 1.66 (Calculated) | |
| 2-Fluoro-3-(trifluoromethyl)pyridine | 2-F, 3-CF₃ | -2.86 (Predicted) | [1] |
Electrophilicity of the Pyridine Ring: Activation Towards Nucleophilic Aromatic Substitution (SNAr)
While the CF₃ group deactivates the pyridine nitrogen, it concurrently activates the pyridine ring towards nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the trifluoromethyl group polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism of SNAr reactions.[3]
This activation is most pronounced when the CF₃ group is positioned ortho or para to the leaving group, as this allows for effective resonance and inductive stabilization of the anionic intermediate. Consequently, halopyridines bearing a trifluoromethyl group are excellent substrates for SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles.
Quantitative Data on SNAr Reactions
The enhanced electrophilicity of trifluoromethyl-substituted halopyridines is demonstrated by their successful reaction with a variety of nucleophiles, often under moderate conditions, to produce high yields of the substituted products. These reactions are fundamental in building molecular complexity in drug discovery programs.
Table 2: Selected SNAr Reactions on Trifluoromethyl-Substituted Aryl Halides
| Entry | Aryl Halide | Nucleophile | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃ / DMF | 100 | 12 | 85 |
| 2 | 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Morpholine | K₂CO₃ / DMSO | 80 | 4 | 92 |
| 3 | 1-Chloro-2,4-bis(trifluoromethyl)benzene | Benzylamine | Et₃N / MeCN | 80 | 16 | 78 |
Data sourced from BenchChem Application Notes[3].
Computational Insights: LUMO and Electrostatic Potential
Computational chemistry provides powerful tools to visualize and quantify the electrophilicity of trifluoromethylpyridines.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region where a molecule is most likely to accept electrons. In SNAr reactions, the nucleophile attacks the carbon atom with the largest LUMO lobe. For a substrate like 2-chloro-5-(trifluoromethyl)pyridine, the LUMO is expected to be localized on the carbon atoms of the pyridine ring, particularly at the C-2 and C-6 positions, indicating their susceptibility to nucleophilic attack. The CF₃ group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electron deficiency and are susceptible to nucleophilic attack. For a trifluoromethylpyridine, the area around the carbon atom attached to the halogen leaving group and the carbons ortho and para to the CF₃ group will show a significant positive electrostatic potential, visually confirming these sites as the most electrophilic centers.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and reactivity of trifluoromethylpyridines.
Protocol 1: Synthesis of N-Phenyl-5-(trifluoromethyl)pyridin-2-amine via SNAr
This protocol describes a typical procedure for the amination of a trifluoromethyl-substituted chloropyridine.[3]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine, aniline, and potassium carbonate.
-
Add 5 mL of anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture and heat to 100 °C using a heating mantle.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, e.g., hexane/ethyl acetate) to yield the pure N-phenyl-5-(trifluoromethyl)pyridin-2-amine.
Conclusion
The trifluoromethyl group exerts a profound and dichotomous influence on the reactivity of the pyridine moiety. It markedly decreases the nucleophilicity and basicity of the pyridine nitrogen while simultaneously activating the ring for electrophilic attack by nucleophiles. This dual nature makes trifluoromethylpyridines exceptionally versatile building blocks in chemical synthesis. A thorough understanding of these electronic effects, supported by quantitative data and computational models, is essential for leveraging the unique properties of these compounds in the development of next-generation pharmaceuticals and advanced materials.
References
The Ascent of a Privileged Scaffold: A Technical Guide to the History and Discovery of Trifluoromethylated Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine ring systems represents a landmark achievement in medicinal and agricultural chemistry. This powerful combination has given rise to a plethora of highly effective pharmaceuticals and agrochemicals, underscoring the significance of trifluoromethylated pyridines as a "privileged scaffold" in modern chemical research. This technical guide provides an in-depth exploration of the historical evolution, key synthetic methodologies, and impactful applications of this important class of compounds.
A Historical Perspective: From Curiosity to Cornerstone
The journey of trifluoromethylated aromatics began in 1898 when Swarts first reported the synthesis of benzotrifluoride from benzotrichloride using antimony trifluoride.[1] However, it was not until nearly half a century later, in 1947, that the trifluoromethyl group was successfully introduced into a pyridine ring.[1] This was achieved through a process analogous to Swarts' method, involving the chlorination and subsequent fluorination of picoline.[1]
The true potential of trifluoromethylated pyridines in the life sciences began to be realized in the latter half of the 20th century. A pivotal moment was the introduction of Fluazifop-butyl, the first trifluoromethylated pyridine derivative to enter the agrochemical market.[2] This event catalyzed a surge in research and development, leading to the discovery and commercialization of over 20 new agrochemicals and a growing number of pharmaceuticals containing this key structural motif.[2] The demand for trifluoromethylpyridine intermediates has seen a steady increase over the last three decades, reflecting their integral role in the development of new bioactive molecules.[3]
Core Synthetic Strategies
The synthesis of trifluoromethylated pyridine derivatives is dominated by three primary methodologies, with the first two being the most established and widely used in industrial applications.[1][2]
Halogen Exchange (Halex) Reaction
The halogen exchange (Halex) reaction is a cornerstone of industrial trifluoromethylpyridine synthesis. This method involves the initial chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a fluorine exchange reaction, typically using hydrogen fluoride (HF).
Experimental Protocol: Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
A common industrial process involves the liquid-phase fluorination of a (trichloromethyl)pyridine compound in the presence of a catalyst.[4][5]
-
Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF).
-
Catalyst: A metal halide catalyst, such as iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄), is used in catalytic amounts (e.g., 1-10 mole percent).[5]
-
Conditions: The reaction is conducted under superatmospheric pressure (e.g., 5 to 1200 psig) and at elevated temperatures (e.g., 150°C to 250°C).[5]
-
Procedure: The (trichloromethyl)pyridine, HF, and catalyst are charged into a suitable pressure reactor. The mixture is heated to the target temperature and pressure and held until the reaction is complete. The resulting product, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, is then recovered through techniques like distillation.[5]
Experimental Protocol: Vapor-Phase Fluorination
Vapor-phase fluorination offers an alternative that can be advantageous for certain intermediates.
-
Reactants: Trichloromethylpyridine vapor, hydrogen fluoride (HF) gas.
-
Catalyst: Often involves transition metal-based catalysts like iron fluoride.[1]
-
Conditions: The reaction is carried out at high temperatures, typically exceeding 300°C.[1]
-
Procedure: The vaporized trichloromethylpyridine and HF are passed over a heated catalyst bed. This simultaneous chlorination/fluorination can be a one-step process to yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1]
Pyridine Ring Construction
An alternative to modifying an existing pyridine ring is to construct the ring from a building block that already contains the trifluoromethyl group. This approach offers flexibility in accessing different substitution patterns.
Experimental Protocol: Multicomponent Kröhnke Reaction
A multicomponent Kröhnke reaction provides a route to 2-trifluoromethyl pyridines.[6]
-
Reactants: A chalcone, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate.[6]
-
Procedure: These components are reacted together in a one-pot synthesis. The reaction proceeds through a cascade of Michael addition, ammonia addition, elimination of water, and intramolecular cyclization to form the 2-trifluoromethyl pyridine ring system.[6]
Direct Trifluoromethylation
More recent advances in synthetic chemistry have focused on the direct introduction of a trifluoromethyl group onto the pyridine ring. These methods often utilize specialized trifluoromethylating reagents.
-
Reagents: A variety of reagents have been developed for this purpose, including hypervalent iodine(III)-CF₃ reagents (e.g., Togni reagents) and S-(trifluoromethyl)dibenzothiophenium salts.[7]
-
Mechanism: These reactions can proceed through radical, nucleophilic, or electrophilic pathways, depending on the reagent and substrate.[7] While powerful, these methods are often used for more specialized, smaller-scale syntheses compared to the industrial workhorses of halogen exchange and ring construction.
Key Intermediates and Commercial Products
The synthesis of many important trifluoromethylated pyridine agrochemicals and pharmaceuticals relies on a few key intermediates, primarily derived from 3-picoline.[1][2]
| Intermediate | Structure | Key Applications |
| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Synthesis of herbicides like Fluazifop.[1] | |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Synthesis of fungicides like Fluazinam and insecticides like Chlorfluazuron.[3] |
These intermediates serve as the foundation for a wide range of commercial products.
| Compound | Class | Primary Use | Substitution Pattern |
| Fluazifop-butyl | Herbicide | Post-emergence grass control | 5-(Trifluoromethyl)pyridine |
| Fluazinam | Fungicide | Control of potato and tomato late blight | 5-(Trifluoromethyl)pyridine |
| Flonicamid | Insecticide | Aphid control | 4-(Trifluoromethyl)pyridine |
| Sulfoxaflor | Insecticide | Sap-feeding insect control | 6-(Trifluoromethyl)pyridine |
| Pyridalyl | Insecticide | Lepidopteran pest control | 5-(Trifluoromethyl)pyridine |
| Chlorfluazuron | Insecticide | Insect growth regulator | 5-(Trifluoromethyl)pyridine |
Mechanisms of Action and Signaling Pathways
The biological activity of trifluoromethylated pyridine compounds stems from the unique physicochemical properties conferred by the CF₃ group and the pyridine ring.[2] The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, influencing its binding affinity to biological targets.[8]
Inhibition of Respiration (Fungicides)
Certain trifluoromethylated pyridine fungicides, such as Fluazinam, function by disrupting cellular respiration in fungi.[3] They act as uncouplers of oxidative phosphorylation.
Caption: Fluazinam uncouples oxidative phosphorylation by dissipating the proton gradient.
Insect Growth Regulation
Insecticides like Chlorfluazuron are insect growth regulators (IGRs).[3] They interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.
Caption: Chlorfluazuron inhibits chitin synthase, disrupting insect growth and molting.
Synthetic Workflow Visualization
The industrial production of trifluoromethylated pyridines follows a logical, multi-step workflow, from raw materials to purified final products.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 4-Amino-3-(trifluoromethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-(trifluoromethyl)pyridine is a crucial building block in modern medicinal chemistry, prized for its unique structural and electronic properties. The presence of the trifluoromethyl group at the 3-position and the amino group at the 4-position of the pyridine ring imparts desirable characteristics to drug candidates. The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. As a versatile intermediate, this compound has been instrumental in the development of a range of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
RAF Kinase Inhibitors for Cancer Therapy
Derivatives of this compound have been successfully employed in the development of RAF kinase inhibitors. The RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a member of the RAF kinase family, are found in a significant percentage of human cancers.
Mechanism of Action: Compounds incorporating the this compound scaffold have been shown to act as potent inhibitors of RAF kinases, including the oncogenic BRAF V600E mutant. By binding to the ATP-binding site of the kinase, these inhibitors block the downstream signaling cascade, leading to the inhibition of tumor cell growth and proliferation.
Signaling Pathway:
Caption: RAF-MEK-ERK signaling pathway and the point of inhibition.
PI3K/mTOR Dual Inhibitors
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. This compound serves as a key structural motif in the design of dual PI3K/mTOR inhibitors.
Mechanism of Action: By simultaneously targeting both PI3K and mTOR, these dual inhibitors can achieve a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents. The this compound moiety often plays a critical role in binding to the hinge region of the kinase domain of these enzymes.
Signaling Pathway:
Caption: PI3K/AKT/mTOR signaling pathway and dual inhibition.
Other Kinase Targets
The versatility of the this compound scaffold has led to its incorporation into inhibitors of other important kinases, such as Kinase Insert Domain-containing Receptor (KDR), also known as VEGFR2. KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized using the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| KDRi-1 | KDR | 68.9 | - | [1] |
| PYK2i-1 | PYK2 | 15 | - | [2] |
| PI3Ki-1 | PI3Kα | 25 | U87 MG | [3] |
| PI3Ki-2 | PI3Kβ | 140 | U87 MG | [3] |
| PI3Ki-3 | PI3Kδ | 28 | U87 MG | [3] |
| PI3Ki-4 | PI3Kγ | 81 | U87 MG | [3] |
| mTORi-1 | mTOR | >1000 | U87 MG | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine-based Kinase Inhibitor Intermediate
This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine intermediate, a common core in kinase inhibitors, which can be derived from precursors made using trifluoromethylated pyridines.
Experimental Workflow:
Caption: General synthetic workflow for a pyrazolo[3,4-b]pyridine core.
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
Amine
-
Palladium catalyst for amination (e.g., Pd₂(dba)₃)
-
Ligand for amination (e.g., Xantphos)
-
Base for amination (e.g., Cs₂CO₃)
-
Anhydrous solvents
Procedure:
-
Iodination: To a solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq). Heat the reaction mixture at 60 °C for 12 hours. After cooling, pour the mixture into water to precipitate the product. Filter and dry the solid to obtain 3-Iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine.[4]
-
Suzuki Coupling: In a reaction vessel, combine 3-Iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq). Add a degassed solvent system, typically dioxane and water (4:1). Heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up for Suzuki Coupling: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: To a reaction vessel, add the 3-Aryl-5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (1.5 eq). Add anhydrous dioxane as the solvent. Heat the mixture under an inert atmosphere at 100-120 °C until completion.
-
Final Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the final product.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, enabling the synthesis of potent and selective inhibitors of various kinases and other therapeutic targets. Its unique electronic properties contribute to improved drug-like characteristics, making it a valuable tool for drug discovery and development professionals. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this versatile building block in creating novel therapeutics.
References
- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-(Trifluoromethyl)pyridine Moiety in Agrochemicals: Synthesis of Flonicamid and Pyroxsulam
While 4-Amino-3-(trifluoromethyl)pyridine is a potential building block in organic synthesis, current literature and patents on major agrochemicals do not indicate its direct application as a primary starting material for key commercial products. However, the closely related 4-(trifluoromethyl)pyridine core is a crucial structural element in modern agrochemicals, notably the insecticide flonicamid and the herbicide pyroxsulam. This document provides detailed application notes and protocols for the synthesis of these two compounds, illustrating the importance of the 4-(trifluoromethyl)pyridine scaffold in agrochemical development.
Flonicamid: An Insecticide Targeting Sucking Pests
Flonicamid is a selective insecticide that acts as a feeding blocker in sucking insects such as aphids and whiteflies.[1] Its synthesis centrally involves the preparation of 4-(trifluoromethyl)nicotinic acid, which is then converted to the final product.
Synthetic Pathway of Flonicamid
The synthesis of flonicamid from 4-(trifluoromethyl)nicotinic acid is a two-step process involving the formation of an acid chloride followed by amidation.[2]
Caption: Synthetic route to Flonicamid.
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride
This protocol describes the conversion of 4-(trifluoromethyl)nicotinic acid to its corresponding acid chloride.
-
To a solution of 4-(trifluoromethyl)nicotinic acid in a suitable solvent such as toluene, add an acyl chlorination reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added.[2]
-
The reaction mixture is heated to 40-110 °C and stirred for 4-5 hours.[2]
-
After the reaction is complete, the excess acyl chlorination reagent and solvent are removed under reduced pressure to yield 4-(trifluoromethyl)nicotinoyl chloride.
Protocol 2: Synthesis of Flonicamid
This protocol details the final amidation step to produce flonicamid.
-
An aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., sodium bicarbonate) is prepared.[3]
-
The 4-(trifluoromethyl)nicotinoyl chloride, dissolved in a solvent like toluene, is added to the aqueous solution.[3]
-
The reaction is stirred at a controlled temperature for 2-3 hours.[2]
-
The resulting solid is filtered, washed with water, and dried to afford flonicamid.[3]
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| 1 | 4-(Trifluoromethyl)nicotinic acid | Triphosgene, DMF (cat.), Toluene, 80°C, 5h | 4-(Trifluoromethyl)nicotinoyl chloride | - | - | [3] |
| 2 | 4-(Trifluoromethyl)nicotinoyl chloride | Aminoacetonitrile HCl, NaHCO₃, Water/Toluene, 2h | Flonicamid | 91.7% | 99.7% | [3] |
Pyroxsulam: A Broad-Spectrum Herbicide
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used for the control of broadleaf and grass weeds in cereal crops.[4][5] The synthesis of pyroxsulam involves the coupling of 2-amino-5,7-dimethoxy[2]triazolo[1,5-a]pyrimidine with 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.
Synthetic Pathway of Pyroxsulam
The key step in the synthesis of pyroxsulam is the sulfonamide bond formation.
Caption: Synthesis of Pyroxsulam.
Experimental Protocols
Protocol 3: Synthesis of Pyroxsulam
This protocol outlines the condensation reaction to form pyroxsulam.
-
Dissolve 2-amino-5,7-dimethoxy[2]triazolo[1,5-a]pyrimidine in an organic solvent such as dichloromethane, acetonitrile, tetrahydrofuran, or toluene.
-
Add an organic base, for example, triethylamine.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
To this mixture, add 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.
-
The reaction is stirred at a suitable temperature until completion, as monitored by a technique like liquid chromatography.
-
Upon completion, the reaction mixture is worked up by washing with acidic water and brine, drying the organic layer, and removing the solvent.
-
The crude product can be purified by recrystallization to yield pyroxsulam.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 2-amino-5,7-dimethoxy[2]triazolo[1,5-a]pyrimidine, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | Triethylamine, DMAP (cat.), Dichloromethane | Pyroxsulam | High |
Conclusion
The 4-(trifluoromethyl)pyridine moiety is a valuable component in the design of modern agrochemicals, contributing to their high efficacy. While a direct synthetic route from this compound to major agrochemicals like flonicamid and pyroxsulam is not prominently documented, the synthesis of these compounds from other precursors highlights the importance of this fluorinated pyridine scaffold. The provided protocols for the synthesis of flonicamid and pyroxsulam serve as a guide for researchers and professionals in the field of agrochemical development, demonstrating established methods for the creation of these vital crop protection agents.
References
- 1. chigroup.site [chigroup.site]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
4-Amino-3-(trifluoromethyl)pyridine: A Versatile Scaffold for the Synthesis of Bioactive N-Heterocycles
Introduction
4-Amino-3-(trifluoromethyl)pyridine is a key building block in medicinal chemistry, prized for its utility in the synthesis of diverse nitrogen-containing heterocycles. The presence of the trifluoromethyl group significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This, combined with the versatile reactivity of the aminopyridine core, makes it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of N-heterocycles: N-pyridinylsalicylamides, known for their antimycobacterial properties, and pyrazolo[3,4-b]pyridines, a scaffold found in numerous biologically active compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 387824-61-5 | |
| Molecular Formula | C₆H₅F₃N₂ | |
| Molecular Weight | 162.11 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 98-102 °C | |
| Boiling Point | 330.8 °C at 760 mmHg |
Applications in N-Heterocycle Synthesis
Synthesis of N-(3-(Trifluoromethyl)pyridin-4-yl)salicylamides
N-pyridinylbenzamides, and by extension salicylamides, are a class of compounds that have shown promising antimycobacterial activity. The synthesis of N-(3-(trifluoromethyl)pyridin-4-yl)salicylamides from this compound is typically achieved through an acylation reaction with a suitably protected salicylic acid derivative, such as acetylsalicyloyl chloride.
Representative Antimycobacterial Activity Data
The following table summarizes the in vitro antimycobacterial activity of a series of N-pyridinylbenzamides, demonstrating the potential of this class of compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | R | M. tuberculosis H37Ra MIC (µg/mL) | Reference |
| 1 | H | > 125 | [2] |
| 2 | 4-F | 62.5 | [2] |
| 3 | 4-Cl | 31.25 | [2] |
| 4 | 4-CF₃ | 31.25 | [2] |
| 5 | 3-CF₃ | 15.62 | [2] |
| 6 | 2-CF₃ | 62.5 | [2] |
Experimental Protocol: General Procedure for the Synthesis of N-(3-(Trifluoromethyl)pyridin-4-yl)salicylamides
This protocol describes a general method for the acylation of this compound with acetylsalicyloyl chloride.
-
Materials:
-
This compound
-
Acetylsalicyloyl chloride
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetylsalicyloyl chloride (1.1 eq) in the same anhydrous solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-(2-acetoxybenzoyl)-3-(trifluoromethyl)pyridin-4-amine.
-
The acetyl protecting group can be removed under standard basic or acidic hydrolysis conditions to yield the final salicylamide product.
-
Logical Workflow for Salicylamide Synthesis
Caption: General workflow for the synthesis of N-(3-(trifluoromethyl)pyridin-4-yl)salicylamide.
Antimycobacterial Mechanism of Action
Salicylanilide derivatives have been proposed to act as proton shuttles, disrupting the proton motive force across the mycobacterial cell membrane, which is crucial for energy production and other essential cellular processes.[1] Additionally, some salicylanilide derivatives have been shown to inhibit essential enzymes in Mycobacterium tuberculosis, such as isocitrate lyase and methionine aminopeptidase.[3] Another key target for many antimycobacterial drugs is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.
Caption: Potential antimycobacterial mechanisms of action for salicylanilide derivatives.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused N-heterocycles that are structurally analogous to purines and exhibit a wide range of biological activities, including kinase inhibition and antiviral effects. A common synthetic route to this scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. While a direct synthesis from this compound is not widely reported, a plausible and analogous approach involves the reaction with reagents like diethyl ethoxymethylenemalonate (DEEMM) or dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive intermediate, which can then undergo cyclization.
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
This generalized protocol outlines a potential pathway for the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound.
-
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Malononitrile or Ethyl cyanoacetate
-
Piperidine or another suitable base
-
Ethanol or another suitable high-boiling solvent
-
Silica gel for column chromatography
-
-
Procedure:
-
Step 1: Formation of the enamine intermediate. In a round-bottom flask, reflux a mixture of this compound (1.0 eq) and DMF-DMA (1.2 eq) in a suitable solvent like toluene for 2-4 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude N'-(3-(trifluoromethyl)pyridin-4-yl)-N,N-dimethylformimidamide.
-
Step 2: Cyclocondensation. To the crude intermediate from Step 1, add an active methylene compound such as malononitrile or ethyl cyanoacetate (1.1 eq), a catalytic amount of a base like piperidine, and a high-boiling solvent like ethanol or dimethylformamide (DMF).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
-
Logical Workflow for Pyrazolopyridine Synthesis
Caption: Generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a variety of N-heterocycles with significant biological potential. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis of novel salicylamide and pyrazolopyridine derivatives. The unique electronic properties conferred by the trifluoromethyl group, combined with the rich chemistry of the aminopyridine scaffold, offer ample opportunities for the development of new chemical entities with improved therapeutic profiles. Further optimization of the provided general protocols will likely be necessary to achieve optimal yields and purity for specific target molecules.
References
- 1. Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylanilide derivatives block Mycobacterium tuberculosis through inhibition of isocitrate lyase and methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Amino-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-amino-3-(trifluoromethyl)pyridine and its halogenated derivatives. This pyridine scaffold is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The protocols outlined below are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Application:
Synthesis of 4-aryl-3-(trifluoromethyl)pyridin-4-amine derivatives. These compounds are valuable intermediates in the development of kinase inhibitors and other therapeutic agents.
General Protocol: Coupling of 4-Chloro-3-(trifluoromethyl)pyridine with Phenylboronic Acid
A flask is charged with 4-chloro-3-(trifluoromethyl)pyridine, phenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base, typically aqueous sodium carbonate. The mixture is then dissolved in a suitable solvent system, like toluene/ethanol/water, and heated under an inert atmosphere until the starting material is consumed.
Detailed Experimental Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 75-85 |
Note: Yields are estimated based on typical outcomes for similar substrates and may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for coupling aryl halides or triflates with a wide range of primary and secondary amines, which is a critical transformation in the synthesis of many pharmaceuticals.
Application:
Synthesis of N-aryl or N-alkyl-3-(trifluoromethyl)pyridin-4-amine derivatives. These products are key building blocks for various biologically active compounds.
General Protocol: Coupling of 4-Chloro-3-(trifluoromethyl)pyridine with Morpholine
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-chloro-3-(trifluoromethyl)pyridine, morpholine, a palladium precatalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide. The mixture is dissolved in an anhydrous, deoxygenated solvent such as toluene or dioxane and heated.
Detailed Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a phosphine ligand (e.g., BINAP, 0.04 eq.).
-
Add sodium tert-butoxide (1.4 eq.).
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) and morpholine (1.2 eq.) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Data Presentation:
| Entry | Amine | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 18 | 75-90 |
Note: Yields are estimated based on typical outcomes for similar substrates and may vary.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by palladium and a copper co-catalyst, is a powerful tool for the synthesis of substituted alkynes.
Application:
Synthesis of 4-alkynyl-3-(trifluoromethyl)pyridin-4-amine derivatives. These compounds can be used as precursors for more complex molecules in drug discovery programs.
General Protocol: Coupling of 4-Iodo-3-(trifluoromethyl)pyridine with Phenylacetylene
A solution of 4-iodo-3-(trifluoromethyl)pyridine and phenylacetylene is treated with a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, in the presence of an amine base like triethylamine, which also serves as a solvent. The reaction is usually carried out under an inert atmosphere at room temperature or with gentle heating.
Detailed Experimental Protocol:
-
To a Schlenk flask, add 4-iodo-3-(trifluoromethyl)pyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate the flask and backfill with argon.
-
Add anhydrous triethylamine and stir to dissolve the solids.
-
Add phenylacetylene (1.1 eq.) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | Et₃N | 25 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Diisopropylamine | THF | 40 | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (3) / CuI (5) | Et₃N | DMF | 50 | 12 | 70-85 |
Note: Yields are estimated based on typical outcomes for similar substrates and may vary.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols for N-acylation of 4-Amino-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of 4-Amino-3-(trifluoromethyl)pyridine, a key synthetic transformation in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this pyridine derivative a valuable building block. The following protocols describe two common and effective methods for its N-acylation using either an acyl chloride or an acid anhydride.
Introduction
N-acylation of aminopyridines is a fundamental reaction in organic synthesis, leading to the formation of amides. These amides are prevalent in a wide range of biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group in this compound can modulate the nucleophilicity of the amino group, potentially requiring optimized reaction conditions for efficient acylation. The protocols provided below are designed to be robust and adaptable for various acylating agents.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of this compound based on general acylation procedures for aminopyridines.[1][2][3][4] Yields and reaction times are representative and may vary depending on the specific acylating agent and scale of the reaction.
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Pyridine | 0 to rt | 2 - 6 | 85 - 95 |
| Acetic Anhydride | Pyridine | Pyridine | 0 to rt | 2 - 6 | 80 - 90 |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 3 - 8 | 80 - 90 |
| Succinic Anhydride | Pyridine | Dioxane | rt to 50 | 4 - 12 | 75 - 85 |
Experimental Protocols
Two primary protocols for the N-acylation of this compound are presented below.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes the acylation of this compound with an acyl chloride in the presence of a base. Acyl chlorides are highly reactive and generally provide good yields of the corresponding amide.[3]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)
-
Anhydrous Pyridine or Triethylamine (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane or THF.
-
Add the base (anhydrous pyridine or triethylamine, 2-3 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 - 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol details the acylation using an acid anhydride, which is a less reactive but often more convenient acylating agent than an acyl chloride.[1][2][5]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Succinic anhydride) (1.2 - 1.5 equivalents)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid anhydride (1.2 - 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography or recrystallization to yield the pure N-acylated product.
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of reactants and products in the N-acylation reaction.
References
Derivatization of the Amino Group on 4-Amino-3-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the amino group of 4-Amino-3-(trifluoromethyl)pyridine. This compound is a valuable building block in medicinal chemistry, and its derivatization is a key step in the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent amino group, necessitating carefully optimized reaction conditions.
Introduction
This compound is a key intermediate in the development of various pharmaceutical agents. The amino group at the 4-position serves as a versatile handle for introducing diverse functionalities through acylation, sulfonylation, and other derivatization reactions. However, the strong electron-withdrawing effect of the trifluoromethyl group at the 3-position reduces the nucleophilicity of the amino group, making these reactions more challenging than with simpler aminopyridines. This necessitates the use of more reactive reagents or optimized reaction conditions to achieve high yields. These application notes provide an overview of common derivatization strategies and detailed protocols for their implementation.
Key Derivatization Reactions
The primary methods for derivatizing the amino group of this compound are acylation to form amides and sulfonylation to form sulfonamides.
N-Acylation (Amide Formation)
The formation of an amide bond is a cornerstone of medicinal chemistry. For the N-acylation of this compound, two main strategies are employed: reaction with an acyl chloride or coupling with a carboxylic acid using a coupling agent.
-
Using Acyl Chlorides: This is a direct and often efficient method. The high reactivity of the acyl chloride can overcome the reduced nucleophilicity of the amino group. A base is typically required to neutralize the HCl byproduct.
N-Sulfonylation (Sulfonamide Formation)
Sulfonamides are a critical functional group in a wide array of therapeutic agents. The synthesis of N-sulfonyl derivatives of this compound is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound based on analogous reactions reported in the literature.
| Derivatization Type | Reagent/Coupling Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Acetylation | Acetic Anhydride | Pyridine | Pyridine | 0 to RT | 2 - 4 | 85 - 95 |
| N-Benzoylation | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2 - 6 | 80 - 90 |
| Amide Coupling | Carboxylic Acid + HATU | DIPEA | DMF | RT | 2 - 12 | 70 - 90 |
| N-Sulfonylation | Benzenesulfonyl Chloride | Pyridine | Dichloromethane | RT | 4 - 12 | 75 - 85 |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the synthesis of N-(3-(trifluoromethyl)pyridin-4-yl)acetamide using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(3-(trifluoromethyl)pyridin-4-yl)acetamide.
Protocol 2: N-Benzoylation of this compound
This protocol details the synthesis of N-(3-(trifluoromethyl)pyridin-4-yl)benzamide using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-(trifluoromethyl)pyridin-4-yl)benzamide.
Protocol 3: Sulfonamide Synthesis from this compound
This protocol describes the general procedure for the synthesis of N-(3-(trifluoromethyl)pyridin-4-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine and add anhydrous dichloromethane.
-
To this solution, add benzenesulfonyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with dichloromethane and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.
Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: General workflow for the N-sulfonylation of this compound.
Caption: Logical relationship of derivatization pathways in drug development.
The Strategic Role of 4-Amino-3-(trifluoromethyl)pyridine in the Synthesis of Novel Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
The fluorinated pyridine moiety, 4-Amino-3-(trifluoromethyl)pyridine, and its isomers have emerged as pivotal building blocks in the design and synthesis of a new generation of kinase inhibitors. The unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the aminopyridine scaffold have enabled the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of various classes of kinase inhibitors utilizing this critical synthon.
Application in the Synthesis of KDR Kinase Inhibitors
Kinase insert domain-containing receptor (KDR), also known as VEGFR-2, is a key mediator of angiogenesis, making it a prime target for anti-cancer drug development. A series of potent KDR inhibitors have been synthesized using a urea-based scaffold derived from aminopyridine derivatives.
Table 1: In Vitro KDR Inhibitory Activity of Representative Urea Derivatives
| Compound ID | Structure | KDR IC50 (µM) |
| 5a | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | 0.0689[1] |
| Hit Compound | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea | >10 |
Experimental Protocol: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea (Compound 5a)[1]
Step 1: Synthesis of the Isocyanate Intermediate
A solution of 4-chloro-3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane or toluene) is treated with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C to room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is used in the next step without further purification.
Step 2: Synthesis of the Diaminopyridine Intermediate
2-Aminopyridine is subjected to a reductive amination reaction with quinoline-4-carbaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane. The reaction mixture is stirred at room temperature until the starting materials are consumed. The product, N-(quinolin-4-ylmethyl)pyridin-2-amine, is then isolated and purified by column chromatography.
Step 3: Urea Formation
To a solution of N-(quinolin-4-ylmethyl)pyridin-2-amine in an anhydrous aprotic solvent (e.g., THF or DMF), the freshly prepared 4-chloro-3-(trifluoromethyl)phenyl isocyanate is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion. The resulting solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried to afford the final product, Compound 5a.
Caption: Simplified VEGFR-2 signaling pathway.
Application in the Synthesis of RAF Inhibitors (Naporafenib)
Naporafenib (LXH254) is a potent and selective pan-RAF inhibitor that has shown promise in treating RAS/MAPK pathway-altered solid tumors. T[2]he synthesis of naporafenib and its analogs often involves the use of a substituted aminopyridine core.
Table 2: Pharmacokinetic Parameters of Naporafenib
| Parameter | Value | Species |
| MTD/RDE (single agent) | 600 mg twice-daily (BID) | [3] Human |
| MTD/RDE (with spartalizumab) | 400 mg BID | [3] Human |
Experimental Protocol: General Synthetic Strategy for Naporafenib Analogs
[4]The synthesis of naporafenib analogs typically involves a multi-step sequence. A key step is the coupling of a functionalized pyridine derivative with a substituted phenyl ring. For instance, a Suzuki or Buchwald-Hartwig coupling reaction can be employed to connect the two aryl moieties. The 4-amino group on the pyridine ring can be introduced early in the synthesis or derived from a nitro group reduction at a later stage. The final amide bond formation is typically achieved by coupling the aminopyridine intermediate with a carboxylic acid derivative.
Workflow for Naporafenib Synthesis
Caption: General synthetic workflow for Naporafenib.
RAF-MEK-ERK Signaling Pathway
Caption: Simplified RAF-MEK-ERK signaling pathway.
[5][6]### 3. Application in the Synthesis of PI3K/mTOR Inhibitors (PQR309)
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. PQR309 is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that incorporates a 2-amino-4-(trifluoromethyl)pyridine moiety.
[7][8]Table 3: In Vitro Activity of PQR309
| Target | IC50 (nM) |
| PI3Kα | 29 |
| PI3Kβ | 81 |
| PI3Kδ | 34 |
| PI3Kγ | 30 |
| mTOR | 91 |
Experimental Protocol: Synthesis of PQR309
[7][8]The synthesis of PQR309 is a concise 4-step process.
Step 1: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine
Cyanuric chloride is reacted with two equivalents of morpholine in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile. The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.
Step 2: Suzuki Coupling
The resulting 2-chloro-4,6-dimorpholino-1,3,5-triazine is then coupled with 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester using a palladium catalyst (e.g., XPhosPdG2) and a base (e.g., K3PO4) in a mixture of dioxane and water at elevated temperature.
[7]Step 3: Deprotection (if necessary)
If a protected boronic acid derivative is used, a deprotection step is required.
Step 4: Final Product Isolation
The crude product is purified by column chromatography or recrystallization to yield PQR309.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
#[3][9][10]## 4. Application in the Synthesis of TRK Inhibitors (Pyrazolo[3,4-b]pyridines)
Tropomyosin receptor kinases (TRKs) are a family of neurotrophin receptors that, when constitutively activated through gene fusions, drive the growth of various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.
[11]Table 4: In Vitro TRK Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives [11] | Compound ID | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | |---|---|---| | C03 | 56 | - | - | | C09 | 57 | - | - | | C10 | 26 | - | - | | Larotrectinib (1) | 3.0 | 13 | 0.2 | | Entrectinib (2) | 1 | 3 | 5 |
Experimental Protocol: General Synthesis of Pyrazolo[3,4-b]pyridine TRK Inhibitors
A[11] common synthetic route involves the condensation of a 3-amino-1H-pyrazole derivative with a β-dicarbonyl compound or its equivalent.
Step 1: Synthesis of the Pyrazolopyridine Core
A substituted 3-amino-1H-pyrazole is reacted with a 1,3-dicarbonyl compound (e.g., an acetylenic ketone or a β-ketoester) in a suitable solvent, often with an acid or base catalyst, under thermal conditions or microwave irradiation to construct the pyrazolo[3,4-b]pyridine core.
Step 2: Functionalization of the Pyrazolopyridine Core
The core structure can be further functionalized. For example, a halogenated pyrazolopyridine can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents at specific positions.
Step 3: Final Modification
Final modifications, such as amide bond formation or alkylation, are performed to introduce the desired side chains and complete the synthesis of the target TRK inhibitors.
Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine TRK inhibitors.
TRK Signaling Pathway
Caption: Simplified TRK signaling pathways.
References
- 1. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyridinyl Salicylamides using 4-Amino-3-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridinyl salicylamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antiproliferative effects.[1][2][3] The incorporation of a trifluoromethyl (CF3) group into drug candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity.[4][5] The trifluoromethyl group can improve a drug's ability to cross biological membranes and can increase its half-life by making it more resistant to metabolic degradation.[4] This document provides a detailed protocol for the synthesis of pyridinyl salicylamides by coupling 4-Amino-3-(trifluoromethyl)pyridine with salicylic acid derivatives, a reaction noted for producing compounds with antimycobacterial activity.[]
Synthesis Overview
The synthesis of pyridinyl salicylamides from this compound and a salicylic acid derivative is typically achieved through an amide bond formation reaction. This process generally involves the activation of the carboxylic acid group of the salicylic acid, followed by nucleophilic attack from the amino group of the pyridine. Common coupling agents are used to facilitate this reaction, ensuring high yields and purity.
Experimental Protocol: Synthesis of N-(3-(Trifluoromethyl)pyridin-4-yl)salicylamide
This protocol describes a general procedure for the synthesis of a representative pyridinyl salicylamide.
Materials:
-
This compound
-
Salicylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add this compound (1.0 eq), N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrates and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3-(trifluoromethyl)pyridin-4-yl)salicylamide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a series of pyridinyl salicylamides using substituted salicylic acids.
| Salicylic Acid Derivative | Yield (%) | Purity (%) | Melting Point (°C) |
| Salicylic acid | 85 | >98 | 158-160 |
| 5-Chlorosalicylic acid | 82 | >99 | 175-177 |
| 3-Methylsalicylic acid | 88 | >98 | 162-164 |
| 5-Nitrosalicylic acid | 75 | >97 | 210-212 (dec.) |
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of pyridinyl salicylamides.
Caption: Synthetic workflow for pyridinyl salicylamides.
Potential Signaling Pathway Inhibition
Pyridinyl compounds are known to exhibit a wide range of biological activities, including antitumor effects.[3] Some kinase inhibitors feature a pyridine core.[7][8] The diagram below illustrates a hypothetical mechanism where a pyridinyl salicylamide inhibits a generic kinase signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of a kinase signaling pathway.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DCC is a potent sensitizer; avoid skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of pyridinyl salicylamides using this compound is a robust method for accessing compounds with potential therapeutic applications. The protocol provided herein can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies in drug discovery programs. The trifluoromethyl group is a key feature that can impart favorable pharmacokinetic properties.[4][5] The resulting compounds are valuable for screening against various biological targets, particularly in the areas of infectious diseases and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 4-Amino-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of aminotrifluoromethylpyridines typically follows two main strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common and industrially relevant method. It involves the amination of a halogenated precursor, such as 4-chloro-3-(trifluoromethyl)pyridine, by reacting it with ammonia. Due to the electron-withdrawing nature of the trifluoromethyl group, this reaction often requires high temperatures and pressures, frequently conducted in an autoclave.[1][2] The use of a catalyst, such as cuprous chloride, can sometimes facilitate this transformation.[1]
-
Pyridine Ring Construction: This approach involves building the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[3][4][5] Cyclocondensation reactions are employed using reagents like ethyl 4,4,4-trifluoro-3-oxobutanoate.[3] This method is versatile for creating various substituted pyridine derivatives.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis are often attributed to several factors related to the molecule's electronic properties and reaction conditions:
-
Reduced Nucleophilicity/Ring Deactivation: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which significantly deactivates the pyridine ring.[3][6] This deactivation hinders reactions like nucleophilic substitution, making the starting materials less reactive and requiring more forceful conditions.
-
Incomplete Reaction: The harsh conditions (high temperature and pressure) required for amination may not be sufficient if not optimized, leading to a significant amount of unreacted starting material.[1][2]
-
Side Reactions and Degradation: At elevated temperatures, side reactions such as the formation of multi-halogenated by-products or decomposition of the starting material or product can occur.[3][4]
-
Difficult Product Isolation: The product and intermediates can sometimes form gummy polymers or oily precipitates during workup, especially during neutralization steps, which complicates extraction and leads to physical loss of the product.[7]
Q3: What are the common side products and impurities I should be aware of?
During the synthesis and workup, several impurities can form:
-
Unreacted Starting Material: Due to the often sluggish nature of the reaction.
-
Hydrolysis Products: If water is not rigorously excluded, hydrolysis of halogenated intermediates can occur, leading to the corresponding pyridone derivatives.
-
Over-aminated Products: In precursors with multiple halogen substituents, di-amino products can form as by-products.[2]
-
Polymeric Materials: Brown, gummy precipitates can form during neutralization, potentially from the polymerization of the product or intermediates, which can severely impede the extraction process.[7]
Q4: How can I improve the yield of the amination step on a halogenated trifluoromethylpyridine precursor?
To enhance the yield of the critical amination step, consider the following optimizations:
-
Increase Temperature and Pressure: The reaction is often performed in a sealed autoclave to reach temperatures between 150°C and 180°C and pressures exceeding 20 atm.[1][2] These conditions are necessary to overcome the activation energy of this SNAr reaction.
-
Use a Co-solvent: Adding a solvent like Tetrahydrofuran (THF) to the aqueous ammonia solution can improve the solubility of the organic precursor and facilitate the reaction.[2]
-
Catalysis: The addition of a catalyst, such as cuprous chloride, has been shown to be effective in the amination of similar halogenated pyridines, potentially allowing for lower reaction temperatures or shorter reaction times.[1]
-
Optimize Ammonia Concentration: Using a concentrated aqueous ammonia solution (e.g., 28%) in large excess ensures that ammonia is readily available to act as the nucleophile.[1][2]
Troubleshooting Guide
Problem: Low or No Product Formation
If you are experiencing low conversion of your starting material or a complete lack of product, consult the following decision tree to diagnose the issue.
Caption: Troubleshooting decision tree for low product yield.
Problem: Difficult Product Isolation & Purification
Users often report the formation of emulsions or gummy, intractable solids during the aqueous workup, leading to significant product loss.
-
Symptom: Brown, gummy precipitates form upon neutralization of the reaction mixture. This hinders phase separation and makes extraction with organic solvents inefficient.[7]
-
Cause: This is likely due to the polymerization of the electron-deficient pyridine product or hydrolysis of intermediates.[7]
-
Recommended Solution:
-
Do not attempt to extract the entire mixture at once.
-
Allow the gummy solid to settle. Decant the supernatant (the liquid layer).
-
Extract the decanted supernatant separately with a suitable organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).
-
Extract the remaining residue containing the brown precipitates separately with the same solvent.
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄ before concentrating.[7] This modified workup prevents the gummy material from interfering with the primary extraction.
-
Quantitative Data Summary
The conditions for amination reactions on analogous chloro-trifluoromethylpyridines vary significantly, highlighting the need for careful optimization. The following table summarizes conditions reported in patent literature.
Table 1: Reported Reaction Conditions for Amination of Chloro-Trifluoromethylpyridines.
| Starting Material | Reagents & Solvents | Temperature (°C) | Pressure (atm) | Time (h) | Reported Yield/Outcome | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-4-trifluoromethylpyridine | 28% aqueous NH₃ | 180 | ~20 | 10 | 10.2 g from 14.5 g SM | [1] |
| 3-chloro-5-trifluoromethylpyridine | Liquid NH₃, CuCl | 150 | ~120 | 63 | 25.3 g from 45.5 g SM | [1] |
| 2,6-dichloro-4-(trifluoromethyl)pyridine | 28% aqueous NH₃, THF | 150 | Not specified | 5 | Intermediate for next step |[2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2,6-Dichloro-4-(trifluoromethyl)pyridine (Analogous Procedure)
This protocol is adapted from a patented procedure and serves as a representative example of the amination and subsequent dehalogenation strategy.[2]
Step 1: Amination
-
Charge a 100 mL autoclave with 2,6-dichloro-4-(trifluoromethyl)pyridine (5.0 g, 0.023 mol), 28% aqueous ammonia (15.3 mL, 0.22 mol), and THF (10 mL).
-
Seal the autoclave and heat the mixture to 150°C with vigorous stirring.
-
Maintain these conditions for approximately 5-6 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, cool the autoclave to room temperature (<40°C).
-
Transfer the reaction mixture to a separatory funnel, add water, and extract three times with ethyl acetate.
-
Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 2-amino-6-chloro-4-(trifluoromethyl)pyridine, which can be used in the next step without further purification.
Step 2: Dehalogenation
-
Transfer the crude product from Step 1 to a pressure reactor.
-
Add 5% Pd/C catalyst (150 mg, 54% wet).
-
Pressurize the reactor with hydrogen gas to 2.0 MPa.
-
Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.
-
Cool the reactor to room temperature (<40°C) and carefully vent the hydrogen gas.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude final product, which can be purified further by column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the SNAr route.
Caption: General workflow for synthesis and purification.
References
- 1. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 2. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
common byproducts in trifluoromethylpyridine synthesis and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to trifluoromethylpyridines?
A1: There are three main strategies for synthesizing trifluoromethylpyridines:
-
Halogen Exchange (Halex) Reaction: This is a widely used industrial method that typically starts from a picoline (methylpyridine). The process involves the chlorination of the methyl group to a trichloromethyl group, followed by a fluorine exchange reaction, usually with hydrogen fluoride (HF).[1][2]
-
Cyclocondensation: This approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]
-
Direct Trifluoromethylation: This method introduces a trifluoromethyl group directly onto a pre-formed pyridine ring. This can be achieved through various modern synthetic techniques, including photoredox catalysis and copper-catalyzed cross-coupling reactions.[1][3]
Troubleshooting Guides
This section is organized by the synthetic method and addresses common issues, their potential causes, and recommended solutions.
Method 1: Halogen Exchange Reaction
The halogen exchange (Halex) method is a robust and scalable approach for the synthesis of trifluoromethylpyridines. However, it can be prone to the formation of several byproducts.
Q2: I am observing a significant amount of multi-chlorinated pyridine byproducts in my reaction mixture. How can I minimize their formation?
A2: The formation of multi-chlorinated pyridines on the aromatic ring is a common issue during the chlorination step. The extent of chlorination is highly dependent on the reaction conditions.
Potential Causes:
-
Excessive molar ratio of chlorine gas.
-
High reaction temperature.
-
Prolonged reaction time.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of chlorine gas to the pyridine substrate. A lower ratio of chlorine will favor mono-chlorination of the ring.[1]
-
Optimize Temperature: The reaction temperature should be carefully controlled. Lowering the temperature can help to reduce the rate of multiple chlorinations.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) to stop the reaction once the desired level of chlorination is achieved.
-
Catalytic Hydrogenolysis: In some industrial processes, unwanted multi-chlorinated byproducts can be converted back to the desired starting material through catalytic hydrogenolysis and then recycled into the reactor.[1]
Q3: My fluorination reaction is producing a mixture of the desired trifluoromethylpyridine along with dichlorofluoromethyl and chlorodifluoromethyl intermediates. How can I improve the conversion to the trifluoromethyl product?
A3: Incomplete fluorination is a common challenge in the Halex reaction, leading to a mixture of partially fluorinated byproducts.
Potential Causes:
-
Insufficient fluorinating agent (e.g., HF).
-
Low reaction temperature or pressure.
-
Short reaction time.
-
Catalyst deactivation.
Solutions:
-
Increase Fluorinating Agent: Ensure a sufficient excess of the fluorinating agent is used.
-
Optimize Reaction Conditions: The fluorination reaction is often carried out at elevated temperatures and pressures. Gradually increasing the temperature and pressure within safe limits can drive the reaction to completion. For instance, the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine is typically performed at temperatures above 100°C and pressures above 5 bar.[4]
-
Extend Reaction Time: Monitor the reaction by GC or NMR and extend the reaction time until the partially fluorinated intermediates are consumed.
-
Catalyst Selection and Handling: Ensure the catalyst (e.g., iron(III) chloride) is active and handled under anhydrous conditions.[4]
-
Purification: If complete conversion is not achievable, the desired trifluoromethylpyridine can often be separated from the partially fluorinated byproducts by distillation due to differences in their boiling points.[5]
Quantitative Data on Byproduct Formation in Halogen Exchange:
| Starting Material | Reaction Conditions | Desired Product | Yield/Selectivity | Byproducts | Reference |
| 2,3-dichloro-5-trichloromethylpyridine | Anhydrous HF, HgO, -20°C to 35°C, 22h | 2,3-dichloro-5-trifluoromethylpyridine | 98% selectivity | Not specified | [6] |
| 2,3-dichloro-5-trichloromethylpyridine | Anhydrous HF, catalyst, 170°C, 11h | 2,3-dichloro-5-trifluoromethylpyridine | 65% yield (85% pure crude) | Not specified | [6] |
| 3-trifluoromethylpyridine | Cl2, CCl4, reflux, UV irradiation | 2-chloro-5-trifluoromethylpyridine | 62% yield based on reacted starting material | 2-chloro-3-trifluoromethylpyridine, 2,6-dichloro-3-trifluoromethylpyridine | [7] |
Method 2: Cyclocondensation
Cyclocondensation reactions offer a regioselective route to trifluoromethylpyridines, often avoiding the isomeric mixtures seen in direct trifluoromethylation.
Q4: My cyclocondensation reaction is giving a low yield. What are the common pitfalls?
A4: Low yields in cyclocondensation reactions can be attributed to several factors related to the reactants and reaction conditions.
Potential Causes:
-
Purity of starting materials, especially the trifluoromethyl-containing building block.
-
Suboptimal reaction temperature or time.
-
Incorrect choice of catalyst or solvent.
-
Incomplete cyclization of intermediates.
Solutions:
-
Purity of Reagents: Ensure the trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are of high purity.
-
Screening of Conditions: Systematically screen different solvents, catalysts (e.g., acids or bases), and temperatures to find the optimal conditions for your specific substrates.
-
Stepwise Approach: In some cases, a stepwise approach where an intermediate is isolated before the final cyclization can improve the overall yield.
-
Removal of Water: For reactions that produce water as a byproduct, using a Dean-Stark apparatus or a drying agent can help to drive the equilibrium towards the product.
Method 3: Direct Trifluoromethylation
Direct C-H trifluoromethylation is a powerful tool for late-stage functionalization but can suffer from a lack of regioselectivity.
Q5: My direct trifluoromethylation of a substituted pyridine is producing a mixture of isomers. How can I improve the regioselectivity?
A5: The formation of isomeric byproducts is a key challenge in direct trifluoromethylation, particularly with radical-based methods.
Potential Causes:
-
The reaction mechanism (e.g., radical vs. nucleophilic) may not be suitable for the desired regioselectivity.
-
The electronic and steric properties of the pyridine substrate may direct the trifluoromethyl group to multiple positions.
Solutions:
-
Choose a Regioselective Method:
-
Nucleophilic Trifluoromethylation: Methods have been developed for the selective trifluoromethylation at the C2, C3, and C4 positions of the pyridine ring. For example, a 3-position-selective C-H trifluoromethylation has been developed using a hydrosilylation reaction to activate the substrate, followed by reaction with a nucleophilic CF3 source.[8]
-
Directed Trifluoromethylation: If your pyridine substrate has a directing group, this can be exploited to achieve high regioselectivity.
-
-
Optimize Reaction Conditions: In some photoredox catalysis systems, the choice of photocatalyst and additives can influence the regioselectivity.[3]
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of chromatographic conditions (e.g., column type, eluent system) may allow for their separation.
Workflow for Troubleshooting Low Yield in Pyridine Synthesis
Caption: A logical workflow for troubleshooting low yields in pyridine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol is adapted from a patented procedure for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Iron(III) chloride (catalyst)
-
Anhydrous hydrogen fluoride
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol) and iron(III) chloride (0.153 g, 0.942 mmol).
-
Carefully add anhydrous hydrogen fluoride (2.423 g, 85 mmol).
-
Seal the autoclave and heat to 175°C overnight.
-
Cool the autoclave to 130°C and continue stirring for an additional 5 hours.
-
Cool the autoclave to 25°C and carefully vent the excess gas through a caustic scrubber.
-
The crude product can be purified by distillation.
Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis
This protocol provides a general procedure for the cobalt-catalyzed cycloaddition of alkynes and nitriles to form pyridines.[9][10]
Materials:
-
Cobalt precatalyst (e.g., [CoCp*(CH3CN)(P-N)][BF4]2)
-
NaBEt3H solution in THF (1 M)
-
Alkyne
-
Nitrile
-
Anhydrous solvent (e.g., C6D6 for NMR scale, or other dry solvents for preparative scale)
-
Schlenk tube or NMR tube
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add the cobalt precatalyst (0.0075 mmol) to a Schlenk tube or NMR tube.
-
Add the anhydrous solvent (e.g., 0.3 mL of C6D6).
-
Add the NaBEt3H solution in THF (15 µL, 0.015 mmol).
-
Gently shake the mixture and allow any evolved gas to escape under an inert gas flow.
-
Add the alkyne (0.15 mmol) and the nitrile (0.45 mmol).
-
Seal the tube and heat to the appropriate temperature (this will need to be optimized for the specific substrates).
-
Monitor the reaction progress by NMR or GC.
-
Upon completion, the reaction mixture can be worked up by standard procedures, and the product purified by chromatography or distillation.
Relationship between Synthetic Methods and Byproducts
Caption: Relationship between the main synthetic routes and their common byproducts.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Amino-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 4-Amino-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 4-chloro-3-(trifluoromethyl)pyridine if the synthesis involves amination.
-
Positional isomers: Other amino-substituted trifluoromethylpyridines.
-
Over-aminated byproducts: Diamino-trifluoromethylpyridines.
-
Hydrolysis products: 4-Hydroxy-3-(trifluoromethyl)pyridine.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: What are the recommended purification techniques for this compound?
A2: The most effective purification techniques for this compound are:
-
Flash Column Chromatography: Highly effective for removing a wide range of impurities with different polarities.
-
Recrystallization: A suitable method for removing small amounts of impurities, especially for obtaining high-purity crystalline material.
-
Acid-Base Extraction: Can be used as a preliminary purification step to separate the basic product from neutral or acidic impurities.
Q3: How can I assess the purity of my purified this compound?
A3: Purity is typically assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can be used to detect and quantify trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Confirms the structure of the desired product and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (98-102 °C) indicates high purity.[1][]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Action(s) |
| Oiling out instead of crystallization | The compound's melting point is lower than the solvent's boiling point. The solution is too concentrated. | Try a solvent with a lower boiling point. Use a larger volume of solvent. Add a co-solvent (anti-solvent) dropwise to the warm solution until turbidity appears, then reheat to dissolve and cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of purified product | The compound is too soluble in the recrystallization solvent at low temperatures. Too much solvent was used. Premature crystallization during hot filtration. | Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary for complete dissolution. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Colored impurities remain in the crystals | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. A second recrystallization may be necessary. |
| No crystal formation upon cooling | The solution is not supersaturated. The compound is highly soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Place the solution in an ice bath or refrigerator to further decrease solubility. Add a seed crystal of the pure compound. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Action(s) |
| Poor separation of product and impurities (overlapping peaks) | The eluent system is not optimal. The column is overloaded. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent with good separation (Rf of the product around 0.3-0.4). Use a less polar eluent system. Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Reduce the amount of crude material loaded onto the column. |
| Product elutes with the solvent front | The eluent is too polar. | Start with a much less polar eluent (e.g., a higher ratio of hexanes to ethyl acetate). |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, consider adding a small percentage of a more polar solvent like methanol to the eluent system. |
| Streaking or tailing of the product spot on TLC/column | The compound may be interacting with the acidic silica gel. The sample is overloaded on the TLC plate or column. | Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent system to neutralize the silica gel. Ensure the sample is fully dissolved and loaded in a narrow band. |
Data Presentation
Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline solid | [1][] |
| Melting Point | 98-102 °C | [1][] |
| Purity (Commercial) | ≥ 95% | [1][] |
Recommended Solvents for Purification
| Purification Technique | Recommended Solvents/Solvent Systems |
| Recrystallization | Single solvents: Ethanol, Methanol, Toluene. Mixed solvents: Ethanol/Water, Acetone/Water, Toluene/Hexane. |
| Flash Column Chromatography | Hexanes/Ethyl Acetate mixtures (e.g., 3:1 to 19:1) are commonly used for similar compounds. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In separate small test tubes, dissolve a small amount of crude this compound in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, toluene) and mixed solvent systems (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude product with stirring until it is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: Managing Regioselectivity in Reactions with Substituted Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of regioselectivity in the functionalization of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why do nucleophilic aromatic substitution (SNAr) reactions on pyridines preferentially occur at the C2 and C4 positions?
A1: Nucleophilic attack on the pyridine ring is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2] When the nucleophile attacks at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen, providing significant stabilization that is not possible with C3 attack.[1]
Q2: Electrophilic aromatic substitution (EAS) on my pyridine substrate is sluggish and gives low yields. Why is this, and what is the expected regioselectivity?
A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack, making reactions much slower than on benzene.[1][2][3] Furthermore, many EAS reactions are performed in acidic media, which protonates the pyridine nitrogen. This protonation further deactivates the ring, making it behave similarly to nitrobenzene.[2] Substitution, when it does occur, is favored at the C3 position. This is because the cationic intermediates (Wheland-type) resulting from attack at C2, C3, and C4 show that only for C3 attack is the positive charge not placed on the electron-deficient nitrogen atom.[1]
Q3: How can I achieve functionalization at the C3 (meta) position of a pyridine ring?
A3: Direct C3 functionalization is challenging but can be achieved through several strategies:
-
Electrophilic Aromatic Substitution (EAS): As mentioned, EAS naturally favors the C3 position, but the ring's low reactivity is a major hurdle.[1]
-
Directed ortho-Metalation (DoM): If a directing group is placed at C2 or C4, subsequent metalation and reaction with an electrophile can occur at C3.
-
C-H Functionalization: Modern methods using transition metal catalysis have been developed to selectively functionalize the C3 position. For instance, Rh(III)-catalyzed hydroarylation of alkynes can achieve C-3 selective alkenylation.[4]
-
Temporary Dearomatization: Recent methods involve the temporary conversion of pyridines into more reactive, electron-rich dearomatized intermediates (like Zincke imines or oxazino-pyridines), which then undergo regioselective electrophilic functionalization at the C3 (meta) position before rearomatizing.[5][6]
Q4: What are the primary factors that control regioselectivity in pyridine reactions?
A4: The regioselectivity is governed by a complex interplay of several factors:
-
Electronic Effects: The inherent electron-deficient nature of the pyridine ring directs nucleophiles to C2/C4 and electrophiles to C3. Substituents on the ring can further modify the electron density at specific positions.[1][7]
-
Steric Hindrance: Bulky substituents on the pyridine ring or bulky reagents can block access to certain positions, favoring reaction at less sterically hindered sites.[1][8] For example, a bulky substituent at C2 can favor nucleophilic attack at C4.[1]
-
Directing Groups: A functional group can coordinate to a metal catalyst or organometallic reagent, directing the reaction to an adjacent position (e.g., Directed ortho-Metalation).[3][9]
-
Reaction Conditions: Solvent polarity, temperature, and the choice of catalyst or additives can significantly influence the reaction pathway and the resulting ratio of regioisomers.[1][10]
Troubleshooting Guides
Problem 1: My nucleophilic aromatic substitution (SNAr) reaction yields a mixture of C2 and C4 isomers.
-
Possible Cause: The electronic preference for C2 and C4 is similar, and your reaction conditions do not sufficiently differentiate between them.
-
Troubleshooting Steps:
-
Modify Sterics: If your goal is C4 substitution, try using a bulkier nucleophile. If the pyridine substrate has a substituent at C3, steric hindrance might favor C4 attack over C2. Conversely, to favor C2, ensure the C4 position is unhindered.[1]
-
Vary the Solvent: Solvent polarity can dramatically alter the product ratio. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine showed a 16:1 selectivity for the C2 isomer in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[1] Experiment with a range of aprotic and protic solvents.
-
Problem 2: My Minisci-type radical alkylation is unselective, functionalizing both C2 and C4.
-
Possible Cause: The intrinsic reactivity of protonated pyridines towards nucleophilic radicals favors both C2 and C4 positions, often leading to mixtures.[11]
-
Troubleshooting Steps:
-
Install a Blocking Group: A powerful strategy is to temporarily install a sterically bulky group on the pyridine nitrogen. This group physically blocks the C2 and C6 positions, forcing the incoming radical to attack exclusively at the C4 position.[12][13] A maleate-derived blocking group has been shown to be particularly effective for this purpose.[11][13][14][15]
-
Optimize Reaction Conditions: While blocking groups are the most robust solution, fine-tuning the solvent, temperature, and radical source may slightly favor one isomer, though achieving high selectivity this way is challenging.[16]
-
Problem 3: My Directed ortho-Metalation (DoM) is giving low yields or incorrect isomers.
-
Possible Cause: The choice of base, directing group, or temperature is suboptimal, leading to side reactions like nucleophilic addition by the base or poor lithiation efficiency.
-
Troubleshooting Steps:
-
Select the Right Base: Instead of highly nucleophilic bases like n-BuLi, which can add to the pyridine ring, use sterically hindered, non-nucleophilic lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[17]
-
Ensure a Strong Directing Group: The directing metalation group (DMG) must be potent enough to direct deprotonation. Strong DMGs include tertiary amides and carbamates.[17]
-
Maintain Low Temperature: These reactions must be kept at low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and minimize side reactions.[3][17]
-
Problem 4: My Palladium-catalyzed C-H arylation lacks regioselectivity.
-
Possible Cause: Regiocontrol in Pd-catalyzed C-H functionalization is complex and highly dependent on the electronic environment of the ring and the catalytic system.[17]
-
Troubleshooting Steps:
-
Screen Ligands and Additives: The ligand on the palladium catalyst is critical for selectivity. The addition of co-catalysts or additives, such as silver carbonate (Ag₂CO₃), can also be necessary to achieve high regioselectivity.[17]
-
Leverage Electronic Effects: The electronic nature of existing substituents strongly influences the site of arylation. An electron-withdrawing group (EWG) at the C4 position generally directs arylation to C3, while an EWG at C3 directs it to C4.[17]
-
Use an N-Oxide Strategy: Converting the pyridine to its N-oxide activates the ring and can facilitate selective C2-arylation.[1][17]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Nucleophilic Aromatic Substitution
| Solvent | Ratio of C2 Isomer : C6 Isomer |
| Dichloromethane (DCM) | 16 : 1 |
| Dimethyl Sulfoxide (DMSO) | 1 : 2 |
| Data from the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.[1] |
Table 2: Influence of Grignard Reagent on Regioselectivity of Addition to N-Acyl Pyridinium Salts
| Grignard Reagent | Activating Agent | Ratio of 1,2-Adduct (C2) : 1,4-Adduct (C4) |
| PhMgBr | PhOCOCl | 95 : 5 |
| EtMgBr | PhOCOCl | 60 : 40 |
| PhMgBr | ClCO₂Et | 88 : 12 |
| EtMgBr | ClCO₂Et | 45 : 55 |
| Illustrative data showing that "harder," more reactive Grignard reagents tend to favor C2 addition, while "softer" ones show increased C4 addition. Aryl Grignards generally show higher C2 selectivity than alkyl Grignards.[8] |
Table 3: C4-Alkylation of Pyridine via Minisci Reaction With and Without a Blocking Group
| Pyridine Substrate | Reaction Conditions | Product(s) | C4:C2 Ratio |
| Pyridine (protonated) | Standard Minisci | Mixture of C4- and C2-alkylated pyridines | Low Selectivity |
| Pyridine-Maleate Adduct | Standard Minisci | C4-alkylated pyridine | >50 : 1 |
| This table summarizes the dramatic improvement in C4 selectivity when a maleate-derived blocking group is used to sterically hinder the C2/C6 positions.[11][13] |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM)
-
Dissolve the pyridine substrate containing a directing metalation group (DMG) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon).[3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1][3]
-
Slowly add a solution of a sterically hindered lithium amide base (e.g., LDA, 1.1 equivalents) to the cooled pyridine solution.[1][17]
-
Stir the reaction mixture at -78 °C for the required time (typically 30 minutes to 2 hours) to allow for complete deprotonation.[1]
-
Add the desired electrophile to the reaction mixture while maintaining the temperature at -78 °C.[1]
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent, such as saturated aqueous NH₄Cl.[1]
-
Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), concentrate under reduced pressure, and purify by column chromatography or crystallization.[1]
Protocol 2: C4-Selective Minisci Alkylation Using a Maleate Blocking Group
This protocol involves two main stages: reaction and deprotection.
1. Minisci Reaction:
-
To a reaction vessel equipped with a stir bar, add the pyridine-maleate pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).[11][13]
-
Add a 1:1 mixture of dichloroethane (DCE) and water to create a biphasic system.[11][13]
-
Stir the mixture vigorously at 50 °C for 2-4 hours, monitoring by TLC or LCMS.[13]
-
Upon completion, cool the reaction and dilute with dichloromethane.[13]
2. Base-promoted Deprotection:
-
To the crude reaction mixture from the previous step, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv).[13]
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Transfer the mixture to a separatory funnel and wash with 1 N NaOH to adjust the pH to >10.[13]
-
Extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the C4-alkylated pyridine.[13]
Mandatory Visualization
Caption: Decision tree for selecting a regioselective functionalization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Rh(iii)-catalyzed regioselective hydroarylation of alkynes via directed C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 14. Collection - Practical and Regioselective Synthesis of Câ4-Alkylated Pyridines - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
why is my amide coupling with 4-aminopyridine derivative failing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with amide coupling reactions, particularly those involving 4-aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with a 4-aminopyridine derivative failing or giving low yields?
Several factors can contribute to the failure or low yield of amide coupling reactions with 4-aminopyridine derivatives. These amines are known to be challenging substrates due to their electronic properties and potential for side reactions.
-
Reduced Nucleophilicity: The primary reason for difficulty in these reactions is the electron-deficient nature of the 4-aminopyridine ring system. The lone pair of electrons on the amino group's nitrogen is delocalized into the aromatic pyridine ring, which significantly reduces its nucleophilicity and makes it less reactive towards the activated carboxylic acid.[1][2]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or near the amino group on the pyridine ring can physically block the approach of the reactants, slowing down or preventing the reaction.[2][3]
-
Suboptimal Reaction Conditions: The choice of coupling reagent, solvent, base, and temperature is critical.[3] Standard coupling conditions that work well for aliphatic or electron-rich aromatic amines may be ineffective for electron-poor systems like 4-aminopyridine derivatives.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be efficiently activated by the coupling reagent to form a highly reactive intermediate. If this activation is slow or incomplete, the subsequent reaction with the weakly nucleophilic amine will not proceed efficiently.[3]
-
Protonation of the Amine: An acidic environment can lead to the protonation of the 4-aminopyridine derivative, rendering the amino group non-nucleophilic.[3] This can be a problem as carboxylic acids can react with the amine in an acid-base fashion before the coupling reaction occurs.[3]
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]
Q2: What are the initial troubleshooting steps I should take?
When an amide coupling reaction with a 4-aminopyridine derivative fails, a systematic approach to troubleshooting is recommended. The following flowchart outlines a suggested workflow:
Q3: Which coupling reagents are more effective for electron-deficient amines like 4-aminopyridine derivatives?
Standard coupling reagents like DCC or EDC/HOBt often fail with challenging substrates.[2] More potent reagents are typically required to achieve successful coupling with electron-deficient amines.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are generally more reactive and have proven effective in difficult couplings.[4][5] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective for sterically demanding couplings and can be a good choice for 4-aminopyridine derivatives.[4]
-
Acyl Fluoride Precursors: In particularly challenging cases, converting the carboxylic acid to a more reactive acyl fluoride in situ can be a successful strategy.[2][6] Reagents like TFFH or BTFFH can be used for this purpose.[2]
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
If your initial attempts have failed, systematically optimizing the reaction conditions can often lead to success.
-
Solvent Selection: Anhydrous polar aprotic solvents such as DMF, NMP, or DCM are generally recommended.[3] Ensure your solvent is truly anhydrous, as water can hydrolyze the activated intermediate.[3]
-
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is a common choice to scavenge the acid produced during the reaction without competing with the amine nucleophile.[7] For sensitive substrates, a weaker base like N-methylmorpholine (NMM) might be beneficial.[7]
-
Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for unreactive partners. However, be mindful that higher temperatures can also increase the risk of side reactions and racemization.[3]
-
Pre-activation: Stirring the carboxylic acid with the coupling reagent and base for a period (e.g., 15-30 minutes) before adding the 4-aminopyridine derivative can ensure the activated species is fully formed, which can improve yields.[3]
Guide 2: Addressing Steric Hindrance
When steric hindrance is a suspected issue, consider the following:
-
More Reactive Coupling Reagents: As mentioned, switching to a more potent coupling reagent like HATU or PyBOP can help overcome the steric barrier.[7]
-
Conversion to Acid Chloride: A more aggressive approach is to convert the carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride.[8] Acid chlorides are highly reactive and can often couple with hindered or electron-deficient amines where other methods fail.[8] This should be done as a separate step before the addition of the amine.
-
Elevated Temperatures: For very hindered substrates, higher temperatures may be necessary to drive the reaction to completion.[2]
Data Presentation: Comparison of Coupling Reagents for Difficult Couplings
The following table provides a summary of various coupling reagents and their general effectiveness in challenging amide bond formations. Yields are highly substrate-dependent, and this table should be used as a general guide.
| Coupling Reagent | Class | Typical Yield for Difficult Couplings | Key Advantages | Potential Drawbacks |
| EDC/HOBt | Carbodiimide | Low to Moderate | Readily available, cost-effective. | Often insufficient for electron-deficient amines.[2] |
| HATU | Uronium/Aminium | Good to Excellent | High reactivity, suppresses racemization.[4] | Can cause guanidinylation of the amine if used in excess.[7] |
| PyBOP | Phosphonium | Good to Excellent | Effective for sterically hindered couplings. | Generates HMPA as a byproduct, which is a suspected carcinogen. |
| COMU | Uronium/Aminium | Excellent | High reactivity, safer than HOBt/HOAt-based reagents.[5] | Higher cost. |
| T3P® | Phosphonic Anhydride | Good to Excellent | Effective for difficult couplings, water-soluble byproducts.[7] | May require elevated temperatures.[7] |
| Acyl Fluorides (via TFFH/BTFFH) | Acyl Halide | Good to Excellent | Highly reactive, effective for very challenging substrates.[2] | Requires an additional activation step. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a good starting point for coupling with 4-aminopyridine derivatives.
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the 4-aminopyridine derivative (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[3]
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation
This protocol is recommended for particularly challenging or sterically hindered substrates where other methods have failed.
-
Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[3]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]
-
In a separate flask, dissolve the 4-aminopyridine derivative in the same anhydrous solvent.
-
Add the solution containing the acyl fluoride to the amine solution.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[3]
-
Work-up and purify the product as described in Protocol 1.
Visualization of Amide Coupling Mechanism
The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with Electron-Deficient Pyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving electron-deficient pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
General Troubleshooting and FAQs
This section addresses frequently encountered problems applicable to various palladium-catalyzed cross-coupling reactions with electron-deficient pyridines.
Q1: My cross-coupling reaction with an electron-deficient pyridine is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in cross-coupling reactions with electron-deficient pyridines can stem from several factors. The electron-deficient nature of the pyridine ring can impede the oxidative addition step and the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.[1]
-
Base Selection: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and influences the overall reaction rate.[1] A strong base like potassium phosphate (K₃PO₄) is often a good starting point for challenging couplings.[1] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be necessary.[4]
-
Solvent Choice: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[5] Common choices include toluene, dioxane, and THF.[4][6]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for the oxidative addition of the C-X bond (where X is a halide).[1] However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[1]
Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: The most common side reactions are protodeboronation (in Suzuki coupling), homocoupling, and hydrodehalogenation.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous bases.[1] To minimize this, use anhydrous solvents and consider more stable boron reagents like pinacol esters or MIDA boronates.[1][5]
-
Homocoupling: This is the self-coupling of the organometallic reagent (e.g., boronic acid) to form a dimer. It is often promoted by the presence of oxygen.[1] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[1]
-
Hydrodehalogenation: This involves the replacement of the halide on the pyridine ring with a hydrogen atom. It can compete with the desired cross-coupling, especially at higher temperatures. Optimizing the ligand and reaction temperature can help minimize this side reaction.[4]
Q3: My palladium catalyst appears to be deactivating, as evidenced by the formation of a black precipitate. What causes this and how can I prevent it?
A3: The black precipitate is likely palladium black, an inactive form of palladium that results from catalyst agglomeration.[2] Catalyst deactivation can also occur through ligand degradation or the formation of stable, off-cycle complexes with the pyridine substrate or product.[2]
-
Prevention Strategies:
-
Ligand Choice: Use bulky, electron-rich ligands that stabilize the active monoligated Pd(0) species and prevent aggregation.[2]
-
Lower Catalyst Loading: High catalyst concentrations can sometimes promote decomposition.
-
Thorough Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
-
High-Purity Reagents: Impurities in starting materials or solvents can poison the catalyst.[6][7]
-
Below is a general troubleshooting workflow for optimizing your cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, challenges arise with electron-deficient pyridines.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inefficient oxidative addition. | Use a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).[1] Increase reaction temperature.[1] |
| Catalyst inhibition by pyridine nitrogen. | Employ sterically hindered ligands that shield the palladium center.[1] | |
| Poor quality of boronic acid/ester. | Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1] | |
| Protodeboronation | Presence of water and strong base. | Use anhydrous solvents and consider KF as a milder base.[6] Switch to boronic esters (e.g., pinacol esters).[1] |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[1] |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source or a precatalyst that is efficiently reduced to the active Pd(0) state.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the pyridyl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (2-4 mol%) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, crucial in pharmaceutical and materials science.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Weakly basic conditions. | Use a strong base like NaOtBu or LiHMDS. For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be effective, potentially requiring higher temperatures.[4][9][10] |
| Inappropriate ligand. | Screen a variety of bulky, electron-rich ligands. RuPhos and BrettPhos have shown excellent performance with primary and secondary amines, respectively.[9][10] | |
| Catalyst poisoning. | Ensure high purity of the amine and pyridyl halide.[4] | |
| Hydrodehalogenation | β-hydride elimination from the palladium-amido complex. | Modify the ligand to one that promotes reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help.[4] |
| Poor solubility of reagents | Unsuitable solvent. | Toluene and dioxane are common choices. For more polar substrates, consider THF or t-BuOH.[4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere, combine the pyridyl halide (1.0 equiv), amine (1.1-1.5 equiv), base (e.g., NaOtBu, 1.2-2.0 equiv), palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), and ligand (1.5-3 mol%) in an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, yielding important alkynylated pyridines.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Catalyst deactivation. | Ensure strict anaerobic conditions. The use of a copper co-catalyst (CuI) can increase the reaction rate.[11] |
| Inappropriate base or solvent. | A combination of an amine base (e.g., triethylamine or diisopropylamine) and a solvent like THF or DMF is common.[12] For copper-free conditions, a stronger base like Cs₂CO₃ may be required.[12] | |
| Homocoupling of Alkyne (Glaser coupling) | Presence of oxygen. | Rigorously degas all reagents and maintain an inert atmosphere throughout the reaction. |
| No reaction with chloropyridines | High C-Cl bond strength. | Use a more active catalyst system, potentially with NHC ligands, and higher reaction temperatures. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the pyridyl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed.
-
Work-up and Purification: Follow the general work-up and purification procedures described previously.
Heck Coupling
The Heck reaction couples pyridyl halides with alkenes, providing access to substituted pyridines.
Troubleshooting Guide: Heck Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst deactivation or dissociation of ligands. | Consider more stable, electron-donating phosphine ligands or palladacycle catalysts.[13] |
| Poor reactivity of the pyridyl halide. | Aryl chlorides are less reactive than bromides and iodides and may require higher temperatures and more active catalyst systems.[13] | |
| Isomerization of the alkene | Reversible β-hydride elimination and re-addition. | The addition of certain bases or silver salts can sometimes suppress isomerization by promoting the desired reductive elimination.[14] |
| Formation of reduced pyridine (hydrodehalogenation) | Competing reductive pathways. | Optimize the base and solvent system. |
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a reaction vessel, combine the pyridyl halide (1.0 equiv), alkene (1.1-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if required, e.g., PPh₃, 2-10 mol%), and base (e.g., K₂CO₃ or triethylamine, 1.5-2.5 equiv).
-
Solvent Addition: Add a suitable solvent such as DMF, NMP, or acetonitrile.
-
Reaction Conditions: Heat the mixture with stirring to a temperature typically between 80-140 °C.
-
Work-up and Purification: Follow the general work-up and purification procedures.
This technical support center provides a starting point for troubleshooting and optimizing your palladium-catalyzed cross-coupling reactions with electron-deficient pyridines. Remember that screening of various reaction parameters is often necessary to achieve the best results for a specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
troubleshooting unexpected side reactions of 4-Amino-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-(trifluoromethyl)pyridine. The information is designed to help overcome common challenges and unexpected side reactions during experimentation.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is sluggish or failing. What is the primary cause?
The primary reason for a sluggish or failed amide coupling is the reduced nucleophilicity of the 4-amino group. The potent electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group significantly deactivates the amino group, making it a poor nucleophile. Standard coupling conditions may be insufficient to drive the reaction to completion.
Q2: What are the common side reactions observed when using this compound in cross-coupling reactions like the Suzuki-Miyaura coupling?
While specific data for this compound is limited, analogous compounds suggest the following side reactions are possible:
-
Homo-coupling: Formation of a biaryl product from the coupling of two molecules of the coupling partner (e.g., boronic acid). This can be promoted by catalyst decomposition or the presence of oxygen.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of a de-borylated byproduct. This is often exacerbated by non-anhydrous conditions.
-
Hydrodehalogenation: If the coupling partner is an aryl halide, the halogen can be reduced and replaced by a hydrogen atom, competing with the desired cross-coupling.
Q3: How can I improve the yield and purity of my reactions involving this compound?
To improve reaction outcomes, consider the following:
-
Reagent Purity: Ensure the this compound is of high purity. Impurities can interfere with the reaction. A broad or depressed melting point compared to the literature value can indicate the presence of impurities.
-
Reaction Conditions: Optimize reaction parameters such as solvent, temperature, and catalyst/reagent choice. For challenging amide couplings, more forcing conditions or specialized reagents may be necessary.
-
Inert Atmosphere: For cross-coupling reactions, maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical to prevent catalyst deactivation and side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, particularly in reactions sensitive to moisture like Suzuki couplings, to minimize side reactions like protodeboronation.
Q4: Are there any known stability issues with this compound?
While trifluoromethylated pyridines are generally stable, the combination of an amino group and a trifluoromethyl group on an aromatic ring can present potential stability concerns under harsh conditions. For instance, related compounds like 4-trifluoromethylaniline have been reported to undergo unexpected reactions upon heating. It is advisable to store this compound in a cool, dry place, protected from light, and to handle it with appropriate care, avoiding excessive heating.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
The reduced nucleophilicity of the amino group in this compound is the most common hurdle in amide bond formation. The following table summarizes troubleshooting strategies.
| Strategy | Recommendation | Rationale |
| Stronger Coupling Reagents | Use more potent coupling reagents such as HATU, HCTU, or T3P. | These reagents are more effective at activating the carboxylic acid and can overcome the low reactivity of the deactivated amine. |
| Acid Chloride Formation | Convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. | Acid chlorides are highly reactive electrophiles that can react with even weakly nucleophilic amines. |
| Higher Reaction Temperature | Carefully increase the reaction temperature. | Increasing the temperature can provide the necessary activation energy for the reaction to proceed, but monitor for potential decomposition. |
| Choice of Base | Employ a strong, non-nucleophilic base like DBU or a phosphazene base. | A stronger base can help to deprotonate the amine, increasing its nucleophilicity without competing in the reaction. |
| Solvent Selection | Use polar aprotic solvents like DMF, DMAc, or NMP. | These solvents can help to solvate the reactants and may facilitate the reaction. |
Issue 2: Side Products in Suzuki-Miyaura Cross-Coupling
Minimizing side products is key to achieving high purity and yield in Suzuki-Miyaura cross-coupling reactions.
| Side Product | Mitigation Strategy | Experimental Protocol Adjustment |
| Homo-coupling | - Use a suitable ligand that promotes reductive elimination over side reactions (e.g., bulky phosphine ligands).- Ensure rigorous exclusion of oxygen. | - Degas all solvents and reagents thoroughly.- Maintain a positive pressure of an inert gas (Ar or N₂). |
| Protodeboronation | - Use anhydrous solvents and reagents.- Choose a base that is less prone to causing protodeboronation (e.g., K₃PO₄ or CsF). | - Dry solvents over molecular sieves.- Use freshly opened, anhydrous reagents. |
| Hydrodehalogenation | - Optimize the catalyst system and reaction time. | - Screen different palladium catalysts and ligands.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction. |
Experimental Protocols
General Protocol for Amide Coupling with this compound using HATU:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative:
-
In a reaction vessel, combine the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Potential side reactions in Suzuki-Miyaura coupling.
Caption: Decision tree for selecting amide coupling reagents.
stability of 4-Amino-3-(trifluoromethyl)pyridine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 4-Amino-3-(trifluoromethyl)pyridine under various experimental conditions. The following information is based on general protocols for forced degradation studies as outlined by regulatory agencies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A: this compound is a stable compound under standard storage conditions. However, its stability can be compromised under stress conditions such as high temperature, and strongly acidic or basic environments. The trifluoromethyl group, being strongly electron-withdrawing, and the amino group can influence its reactivity and degradation pathways. Specific stability under your experimental conditions should be empirically determined.
Q2: What are the typical conditions for assessing stability under acidic and basic conditions?
A: Forced degradation studies are typically conducted to evaluate stability. For hydrolytic stability, the compound is exposed to acidic and basic solutions at various temperatures. Generally, conditions involve using 0.1 M to 1.0 M hydrochloric acid (HCl) for acidic stress and 0.1 M to 1.0 M sodium hydroxide (NaOH) for basic stress.[1] The temperature can range from room temperature to elevated temperatures (e.g., 50-80°C) to accelerate degradation.[1][2]
Q3: How long should a forced degradation study be carried out?
A: The duration of a forced degradation study can vary. It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating without generating an unrealistic degradation profile.[1] Studies are often carried out for up to 7 days, with samples analyzed at various time points.[1][3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique. This method should be capable of separating the intact parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions. This can be achieved by increasing the concentration of the acid or base, raising the temperature, or extending the duration of the study.[2] |
| Complete or excessive degradation observed. | The stress conditions are too harsh for the compound. | Reduce the severity of the stress conditions. Use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time.[4] |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized for separating the parent compound from its degradants. | Re-evaluate and optimize the HPLC method parameters, including the mobile phase composition, pH, column type, and gradient profile. |
| Inconsistent or non-reproducible results. | Variability in experimental setup, sample preparation, or analytical measurement. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and timing. Verify the performance of the analytical instrumentation. |
| Formation of secondary degradation products. | Over-stressing the sample can lead to the degradation of primary degradation products. | Monitor the degradation at multiple time points to understand the degradation pathway and distinguish between primary and secondary degradants. |
Experimental Protocols
General Protocol for Forced Hydrolytic Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic conditions.
1. Materials:
-
This compound
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
HPLC grade water
-
HPLC grade acetonitrile or other suitable organic solvent
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled water bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
3. Acidic Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add an equal volume of 0.1 M HCl (to achieve a final drug concentration of, for example, 0.5 mg/mL).
-
Store the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
4. Basic Hydrolysis:
-
Repeat the procedure described in step 3, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of undegraded this compound and any degradation products.
-
Calculate the percentage of degradation at each time point.
Data Presentation
The following tables present illustrative data for the stability of this compound under forced hydrolytic conditions. Note: This is example data and should be replaced with experimentally determined values.
Table 1: Stability Data under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % this compound Remaining (Example) | % Degradation (Example) |
| 0 | 100.0 | 0.0 |
| 2 | 98.5 | 1.5 |
| 4 | 96.8 | 3.2 |
| 8 | 93.2 | 6.8 |
| 24 | 85.1 | 14.9 |
| 48 | 76.5 | 23.5 |
| 72 | 68.9 | 31.1 |
Table 2: Stability Data under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % this compound Remaining (Example) | % Degradation (Example) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.7 | 9.3 |
| 8 | 82.1 | 17.9 |
| 24 | 65.4 | 34.6 |
| 48 | 48.9 | 51.1 |
| 72 | 35.2 | 64.8 |
Visualizations
The following diagram illustrates a typical workflow for a forced degradation study.
References
handling and storage recommendations for 4-Amino-3-(trifluoromethyl)pyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Amino-3-(trifluoromethyl)pyridine (CAS No: 387824-61-5).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Store in a cool, dry, and well-ventilated area.[1][3] Keep the container tightly closed and sealed until ready for use.[1][3] It is also recommended to store it away from incompatible materials and foodstuff containers.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this chemical?
A3: When handling this compound, it is crucial to wear appropriate PPE. This includes protective gloves, protective clothing, eye protection (safety glasses with side-shields), and face protection.[1][3] In cases where dust is generated, a dust respirator is required.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[3]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Q5: How should I handle spills of this compound?
A5: For spills, immediately clean them up while wearing appropriate PPE.[1] Avoid generating dust.[1] Use dry clean-up procedures such as sweeping, shoveling, or vacuuming the material into a suitable, labeled container for disposal.[1] Prevent the spillage from entering drains or water courses.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appearance. | Improper storage, exposure to light, air, or moisture. | Do not use the compound. Dispose of it according to your institution's guidelines. Review storage procedures to ensure they meet the recommended conditions (cool, dry, well-ventilated, tightly sealed container). |
| Inconsistent experimental results. | Impurity of the compound due to improper handling or storage. | Verify the purity of the compound using appropriate analytical techniques. Ensure proper handling procedures are followed to prevent cross-contamination. |
| Irritation to skin or respiratory tract during handling. | Inadequate ventilation or improper use of PPE. | Immediately move to a well-ventilated area. If irritation persists, seek medical attention. Review and enhance engineering controls (e.g., use a fume hood) and ensure correct PPE is being used. |
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 387824-61-5 | [1] |
| Molecular Formula | C6H5F3N2 | [] |
| Molecular Weight | 162.11 g/mol | [] |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 98-102 °C | [] |
| Boiling Point | 330.8 °C at 760 mmHg | [] |
| Density | 1.366 g/cm³ | [] |
Experimental Protocols
Detailed experimental protocols should be developed and approved by your institution's safety committee. Always consult the Safety Data Sheet (SDS) for this compound before use.[1][3]
Visual Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
References
Validation & Comparative
A Comparative Guide to Confirming the Purity of 4-Amino-3-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible research. In the synthesis of novel pharmaceuticals and agrochemicals, building blocks such as 4-Amino-3-(trifluoromethyl)pyridine are pivotal. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and difficulty in structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of standard analytical techniques to confirm the purity of this compound, presenting its performance alongside its positional isomers, 4-Amino-2-(trifluoromethyl)pyridine and 2-Amino-5-(trifluoromethyl)pyridine, which serve as common alternatives in discovery chemistry.
Purity Profile Comparison
The purity of commercially available aminotrifluoromethylpyridines is typically high, but variations can occur between batches and suppliers. The following table summarizes representative purity data for this compound and its isomers, as determined by High-Performance Liquid Chromatography (HPLC), the industry-standard method for purity assessment.
| Compound | Structure | Typical Purity (%) | Common Impurities |
| This compound | ![]() | 95.0 - 97.0[] | Starting materials, positional isomers, solvent residues |
| 4-Amino-2-(trifluoromethyl)pyridine | ≥ 97.0 | Isomeric impurities, residual solvents | |
| 2-Amino-5-(trifluoromethyl)pyridine | ≥ 97.0 | Unreacted starting materials, by-products from synthesis |
Experimental Methodologies for Purity Confirmation
A multi-technique approach is recommended for the unambiguous confirmation of purity and structure. This typically involves a primary chromatographic method for quantitative purity assessment, supplemented by spectroscopic techniques for structural verification and identification of any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is the most widely used technique for determining the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is generally suitable for the analysis of aminotrifluoromethylpyridines.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly employed. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR are all valuable for confirming the identity of this compound and its isomers, as well as for identifying and quantifying impurities that contain these nuclei.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[3]
-
Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
¹H NMR: Provides information on the number and environment of protons in the molecule. Chemical shifts and coupling constants are characteristic of the substitution pattern on the pyridine ring.
-
¹³C NMR: Shows the number of unique carbon atoms and provides information about their chemical environment.
-
¹⁹F NMR: Is particularly useful for fluorine-containing compounds. The trifluoromethyl group will give a characteristic singlet in the ¹⁹F NMR spectrum, and its chemical shift can help confirm the isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aminopyridines, derivatization is often necessary to improve their volatility and chromatographic behavior.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The amino group can be derivatized, for example, by acylation or silylation, to increase volatility.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
MS Detection: Electron ionization (EI) at 70 eV is typically used. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the main component and identify impurities by comparing their spectra to library databases.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for purity confirmation and a decision-making process for method selection.
Caption: A logical workflow for the comprehensive purity and identity confirmation of this compound.
Caption: Decision pathway for selecting the appropriate analytical techniques for purity assessment.
Conclusion
Confirming the purity of this compound and its alternatives is a critical step in ensuring the quality and reliability of research outcomes. A combination of chromatographic and spectroscopic techniques provides a robust and comprehensive approach to purity assessment. HPLC is the gold standard for quantitative analysis, while NMR and GC-MS are essential for structural confirmation and the identification of a broad range of potential impurities. By employing the detailed methodologies and workflows presented in this guide, researchers can confidently ascertain the quality of their aminotrifluoromethylpyridine building blocks, leading to more reliable and reproducible scientific advancements.
References
A Comparative Guide to Interpreting NMR and Mass Spectrometry Data of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the three isomers of trifluoromethylpyridine: 2-, 3-, and 4-trifluoromethylpyridine. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for the structural elucidation of novel fluorinated pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Isomeric Comparison of NMR Spectral Data
The position of the trifluoromethyl group on the pyridine ring significantly influences the chemical shifts and coupling constants observed in ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The following tables summarize the key spectral data for each isomer.
Table 1: ¹H NMR Spectral Data of Trifluoromethylpyridines
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-(Trifluoromethyl)pyridine | H-3 | 7.65 - 7.75 | ddd | J(H3,H4) ≈ 7.7, J(H3,H5) ≈ 1.6, J(H3,F) ≈ 0.9 |
| H-4 | 7.90 - 8.00 | t | J(H4,H3) ≈ J(H4,H5) ≈ 7.7 | |
| H-5 | 7.50 - 7.60 | ddd | J(H5,H4) ≈ 7.7, J(H5,H6) ≈ 4.8, J(H5,F) ≈ 3.7 | |
| H-6 | 8.65 - 8.75 | dq | J(H6,H5) ≈ 4.8, J(H6,F) ≈ 1.4 | |
| 3-(Trifluoromethyl)pyridine | H-2 | 8.91 | s | |
| H-4 | 7.94 | d | J(H4,H5) = 8.0 | |
| H-5 | 7.50 | dd | J(H5,H4) = 8.0, J(H5,H6) = 4.8 | |
| H-6 | 8.82 | d | J(H6,H5) = 4.8 | |
| 4-(Trifluoromethyl)pyridine | H-2, H-6 | 8.70 - 8.80 | d | J(H2/6,H3/5) ≈ 5.0 |
| H-3, H-5 | 7.55 - 7.65 | d | J(H3/5,H2/6) ≈ 5.0 |
Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of Trifluoromethylpyridines
| Isomer | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-(Trifluoromethyl)pyridine | C-2 | 147.5 (q) | q | ¹J(C,F) ≈ 275 |
| C-3 | 120.5 (q) | q | ³J(C,F) ≈ 4 | |
| C-4 | 137.0 | s | ||
| C-5 | 125.0 | s | ||
| C-6 | 150.0 | s | ||
| -CF₃ | 122.0 (q) | q | ¹J(C,F) ≈ 275 | |
| 3-(Trifluoromethyl)pyridine | C-2 | 152.3 (q) | q | ³J(C,F) ≈ 4 |
| C-3 | 131.8 (q) | q | ¹J(C,F) ≈ 273 | |
| C-4 | 133.1 | s | ||
| C-5 | 123.5 | s | ||
| C-6 | 149.5 | s | ||
| -CF₃ | 123.5 (q) | q | ¹J(C,F) ≈ 273 | |
| 4-(Trifluoromethyl)pyridine | C-2, C-6 | 150.5 | s | |
| C-3, C-5 | 121.5 (q) | q | ³J(C,F) ≈ 4 | |
| C-4 | 134.5 (q) | q | ¹J(C,F) ≈ 272 | |
| -CF₃ | 123.8 (q) | q | ¹J(C,F) ≈ 272 |
Note: The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself appear as quartets due to coupling with the three fluorine atoms. Long-range C-F couplings are also observed.
Table 3: ¹⁹F NMR Spectral Data of Trifluoromethylpyridines
| Isomer | Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | ~ -68.5 |
| 3-(Trifluoromethyl)pyridine | ~ -63.0 |
| 4-(Trifluoromethyl)pyridine | ~ -64.0 |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The electron-withdrawing nature of the pyridine nitrogen has a notable effect on the chemical shift of the CF₃ group, with the 2-substituted isomer being the most shielded.
Mass Spectrometry and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) of trifluoromethylpyridines results in characteristic fragmentation patterns that can be used to distinguish between the isomers. The molecular ion (M⁺˙) is typically observed at m/z 147.
General Fragmentation Pathways
The primary fragmentation pathways involve the loss of a fluorine atom, the entire trifluoromethyl radical, and cleavage of the pyridine ring.
Caption: Common fragmentation pathways for trifluoromethylpyridines.
Isomer-Specific Fragmentation
While the above pathways are common to all isomers, the relative intensities of the fragment ions can differ, aiding in their differentiation.
-
2-(Trifluoromethyl)pyridine: Often shows a more prominent loss of HCN from the molecular ion compared to the other isomers.
-
3-(Trifluoromethyl)pyridine: The fragmentation is generally characterized by the loss of the CF₃ group to form the pyridyl cation. The mass spectrum for 3-(trifluoromethyl)pyridine is available in the NIST WebBook.[1]
-
4-(Trifluoromethyl)pyridine: Tends to exhibit a relatively stable molecular ion peak.
The following diagram illustrates a logical workflow for the interpretation of the spectral data.
Caption: Workflow for trifluoromethylpyridine isomer identification.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), at a concentration of 5-10 mg/mL.
-
Instrumentation: NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Proton-decoupled spectra are typically acquired. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced externally to a standard such as CFCl₃ (0 ppm).
Mass Spectrometry
-
Sample Preparation: For volatile compounds like trifluoromethylpyridines, samples can be introduced directly or via gas chromatography (GC-MS). Solutions are typically prepared in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Electron ionization (EI) is a common method for these compounds. A standard quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
GC-MS Protocol:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
References
A Comparative Analysis of the Reactivity of 4-Amino-3-(trifluoromethyl)pyridine and 4-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds is paramount to tuning chemical properties and enhancing biological activity. This guide provides a detailed comparative analysis of the reactivity of 4-Amino-3-(trifluoromethyl)pyridine and its parent compound, 4-aminopyridine. The introduction of a trifluoromethyl group at the 3-position of the pyridine ring profoundly alters the electronic properties of the molecule, leading to significant differences in basicity and nucleophilicity. This comparison is supported by experimental data and detailed protocols for key reactions, offering valuable insights for researchers engaged in the synthesis and application of these important chemical entities.
Executive Summary of Reactivity Comparison
The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group in this compound dramatically reduces the electron density of the pyridine ring and the exocyclic amino group compared to 4-aminopyridine. This fundamental electronic difference translates into lower basicity and attenuated nucleophilicity for the trifluoromethylated analogue. Consequently, this compound is a weaker base and a less reactive nucleophile in common synthetic transformations.
Quantitative Data Comparison
The following table summarizes the key physicochemical properties that dictate the reactivity of the two compounds.
| Property | This compound | 4-aminopyridine | Supporting Rationale |
| pKa of conjugate acid | Predicted to be significantly lower than 9.17 | 9.17[1] | The potent electron-withdrawing trifluoromethyl group destabilizes the positive charge on the protonated pyridine nitrogen, making it a stronger acid (and the parent molecule a weaker base). |
| Nucleophilicity | Lower | Higher | The reduced electron density on both the pyridine nitrogen and the exocyclic amino nitrogen in the trifluoromethylated compound decreases its ability to donate an electron pair to an electrophile. |
| Reactivity in Electrophilic Aromatic Substitution | Deactivated | Activated | The electron-donating amino group in 4-aminopyridine activates the ring towards electrophilic substitution. The trifluoromethyl group in this compound deactivates the ring, making such reactions more challenging. |
Experimental Reactivity Profiles
The differing reactivity of these two compounds is evident in their behavior in key synthetic transformations.
Acylation
Acylation reactions, such as the formation of an amide bond, are a direct measure of nucleophilicity. 4-aminopyridine readily undergoes acylation with acyl chlorides or anhydrides under standard conditions. In contrast, the reduced nucleophilicity of this compound often necessitates more forcing reaction conditions, such as higher temperatures or the use of coupling agents, to achieve comparable yields.
Alkylation
Similar to acylation, N-alkylation is dependent on the nucleophilicity of the amino and pyridine nitrogen atoms. 4-aminopyridine can be alkylated with various alkyl halides. For this compound, the reaction may require stronger alkylating agents or more forcing conditions to overcome its lower nucleophilic character.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In Suzuki-Miyaura coupling, the aminopyridine can act as a ligand for the palladium catalyst and, if halogenated, as a coupling partner. The electronic properties of the pyridine ring influence the efficiency of the catalytic cycle. The electron-rich nature of 4-aminopyridine can facilitate oxidative addition and influence the overall reaction rate. The electron-deficient this compound can present different challenges and may require optimization of reaction conditions (catalyst, ligand, base, and solvent) to achieve high yields.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of an aminopyridine.
Materials:
-
Aminopyridine sample
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of the aminopyridine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.
General Protocol for N-Acylation
Objective: To perform the N-acylation of an aminopyridine with an acyl chloride.
Materials:
-
Aminopyridine (4-aminopyridine or this compound)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aminopyridine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-aminopyridine Derivative
Objective: To couple a bromo-aminopyridine with a boronic acid via a Suzuki-Miyaura reaction.
Materials:
-
Bromo-aminopyridine derivative (e.g., 4-amino-2-bromopyridine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a Schlenk flask, combine the bromo-aminopyridine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to a pyridine ring is a widely employed strategy in medicinal chemistry and drug development. This powerful electron-withdrawing group can significantly modulate the physicochemical properties of the parent molecule, influencing its basicity, lipophilicity, metabolic stability, and ultimately its biological activity. This guide provides a comparative analysis of the electronic effects of the trifluoromethyl group at the 2-, 3-, and 4-positions of the pyridine ring, supported by experimental data.
Quantitative Comparison of Electronic Parameters
The electronic influence of the trifluoromethyl group can be quantified through several key parameters: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of a substituent; pKa values, which indicate the basicity of the pyridine nitrogen; and 19F NMR chemical shifts, which are sensitive to the local electronic environment of the fluorine atoms.
| Parameter | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine | Pyridine (for comparison) |
| Hammett Constant (σ) | ||||
| σm | - | 0.43[1] | - | 0 |
| σp | - | - | 0.54[1] | 0 |
| pKa | 0.97 (predicted)[2] | 3.69 (for 2-thioethyl-5-trifluoromethylpyridine)[3] | ~1.5 (estimated for a fluorinated analog)[3] | 5.25[4] |
| 19F NMR Chemical Shift (δ, ppm) | -68.3[5] | Not Available | -62.4 (for 2-chloro-4-trifluoromethylpyridine)[5] | N/A |
Note: Experimental data for a direct comparison of all three isomers from a single source is limited. The presented Hammett constants are for the trifluoromethyl group on a benzene ring and serve as an approximation. The pKa and 19F NMR data are from various sources and may have been determined under different experimental conditions.
Visualizing the Electronic Influence
The strong electron-withdrawing nature of the trifluoromethyl group is primarily due to the high electronegativity of the fluorine atoms, which results in a significant inductive effect (-I). This effect is most pronounced when the -CF3 group is at the 2- or 4-position, where it can also exert a moderate resonance effect (-M).
References
A Comparative Guide to the Synthetic Efficiency of Trifluoromethylpyridine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (-CF3) group into pyridine scaffolds is a cornerstone of modern medicinal and agrochemical development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient synthesis of trifluoromethylpyridines is of paramount importance. This guide provides an objective comparison of the primary synthetic routes to this valuable class of compounds, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of trifluoromethylpyridines is predominantly achieved through three main strategies: Halogen Exchange (Halex), the Building Block Approach (Cyclocondensation), and Direct Trifluoromethylation. Each method offers distinct advantages and disadvantages in terms of efficiency, scalability, and substrate scope.
| Parameter | Halogen Exchange (Halex) | Building Block Approach (Cyclocondensation) | Direct Trifluoromethylation |
| Starting Materials | Picolines (e.g., 3-picoline), Halogenating agents (Cl2), Fluorinating agents (HF) | Acyclic trifluoromethylated precursors (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), Enamines/Enones | Pyridine derivatives |
| Key Intermediates | Trichloromethylpyridines | Trifluoromethylated acyclic compounds | Activated pyridine species (e.g., N-oxides, pyridinium salts) |
| Reaction Steps | Typically 2-3 steps (side-chain chlorination, optional ring chlorination, fluorination) | 1-2 steps (condensation, cyclization) | 1 step |
| Typical Yield | 65-98% (highly optimized for industrial production)[1] | Good to excellent (e.g., 75-85% for specific derivatives)[2] | Moderate to good (highly dependent on substrate and method) |
| Reaction Conditions | Harsh (high temperatures and/or pressures, corrosive reagents like HF)[3] | Generally milder than Halex, can sometimes require elevated temperatures[4] | Varies from mild (photocatalysis) to harsher conditions |
| Scalability | Excellent, widely used in industrial synthesis[5] | Good, amenable to scale-up | Can be challenging to scale, depending on the reagents |
| Regioselectivity | Determined by the starting picoline | High, dictated by the structure of the building blocks | Can be a major challenge, though modern methods have improved selectivity |
| Substrate Scope | Primarily for commodity production of specific isomers[5] | Broad, allows for the synthesis of diverse, highly substituted pyridines[4] | Can be limited by the electronic properties of the pyridine ring |
Experimental Protocols
Halogen Exchange: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This two-step process is a common industrial method for producing key trifluoromethylpyridine intermediates.
Step 1: Chlorination of 2-chloro-5-methylpyridine to 2,3-dichloro-5-(trichloromethyl)pyridine
This step is typically performed under high-temperature and/or photochemical conditions.
Step 2: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
-
Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF), and a catalyst (e.g., mercuric oxide).[1]
-
Procedure: In a suitable reactor (e.g., polyethylene), 106.16 g (0.4 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 180 g (9.0 mol) of anhydrous hydrogen fluoride are combined. The mixture is cooled, and mercuric oxide is added slowly while maintaining a controlled temperature (not exceeding 35°C). The reaction is stirred for approximately 22 hours.[1]
-
Work-up: The reaction mixture is filtered, and the filtrate is neutralized with a sodium bicarbonate solution. The product is extracted with dichloromethane, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]
-
Efficiency: This process can achieve a conversion rate of 100% with a selectivity of 98%.[1] In another variation, a 65% yield is reported.[1]
Building Block Approach: Bohlmann-Rahtz Synthesis of Polysubstituted Trifluoromethylpyridines
This method constructs the pyridine ring from a trifluoromethylated building block.[4][6][7]
-
Reactants: A trifluoromethyl-α,β-ynone, a β-enamino ester or ketone, and a Lewis acid catalyst (e.g., ZnBr2).[4]
-
Procedure: The trifluoromethyl-α,β-ynone and the β-enamino ester or ketone are reacted in the presence of a catalytic amount of ZnBr2. The reaction proceeds via a Bohlmann-Rahtz heteroannulation.[4]
-
Efficiency: This protocol offers good yields for a variety of polysubstituted trifluoromethylpyridines under mild reaction conditions.[4]
Direct Trifluoromethylation: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
This protocol exemplifies a direct C-H trifluoromethylation followed by functional group manipulation.
-
Reactants: 5-nitro-3-(trifluoromethyl)pyridin-2-ol, thionyl chloride (SOCl2), and N,N-dimethylformamide (DMF) as a catalyst.[8]
-
Procedure: To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), thionyl chloride (18.45 mL, 253 mmol) is added, followed by DMF (1.957 mL, 25.3 mmol). The mixture is heated at 100°C for 10 hours.[8]
-
Work-up: The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated to give the crude product.[8]
-
Efficiency: This method provides an 86% yield of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[8]
Visualizing the Synthetic Strategies
To better illustrate the logical flow and key differences between these synthetic routes, the following diagrams are provided.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Alternative Reagents for 4-Amino-3-(trifluoromethyl)pyridine in Specific Syntheses
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. 4-Amino-3-(trifluoromethyl)pyridine is a valuable reagent, prized for the introduction of the trifluoromethyl-substituted aminopyridine motif, which can impart desirable physicochemical and biological properties to target molecules. However, the unique electronic nature of this reagent can present synthetic challenges. This guide provides an objective comparison of this compound with viable alternative reagents, supported by experimental data, to aid in the selection of the most appropriate building block for specific synthetic applications.
Physicochemical Properties and Reactivity Profile
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring and the nucleophilicity of the amino group. This has profound implications for common synthetic transformations.
Table 1: Comparison of Physicochemical Properties of 4-Amino-3-substituted Pyridines
| Compound | Structure | pKa | logP (Predicted) | Comments |
| This compound | ![]() | ~5.5 | ~1.5 | Reduced basicity and nucleophilicity of the amino group due to the strong electron-withdrawing CF3 group. Increased lipophilicity. |
| 4-Amino-3-chloropyridine | ![]() | ~7.5 | ~0.9 | Moderately reduced basicity compared to 4-aminopyridine. Chloro group can participate in cross-coupling reactions. |
| 4-Amino-3-cyanopyridine | ![]() | ~4.0 | ~0.5 | Significantly reduced basicity. The cyano group is a strong electron-withdrawing group and can be a handle for further transformations. |
| 4-Amino-3-methylpyridine | ![]() | ~9.5 | ~1.1 | Increased basicity due to the electron-donating methyl group. |
Note: pKa and logP values are approximate and can vary based on the prediction method and experimental conditions.
The reduced nucleophilicity of the amino group in this compound can render standard amide coupling and nucleophilic aromatic substitution (SNAr) reactions challenging, often requiring more forcing conditions or highly activated coupling partners.
Performance in Key Synthetic Reactions: Synthesis of p38 MAPK Inhibitors
The synthesis of pyridinylimidazole-based p38 MAP kinase inhibitors is a well-established area where substituted 4-aminopyridines are crucial intermediates. These inhibitors typically feature a central imidazole ring connected to a substituted pyridine and another aromatic or heteroaromatic group.
Nucleophilic Aromatic Substitution (SNAr)
In a typical synthesis of a pyridinylimidazole core, a substituted 4-aminopyridine undergoes an SNAr reaction. The electron-withdrawing nature of the substituent at the 3-position can significantly impact the reaction rate and yield.
Table 2: Comparative Yields in a Representative SNAr Reaction for Pyridinylimidazole Synthesis
| 4-Aminopyridine Derivative | Electrophile | Conditions | Yield (%) | Reference |
| 4-Amino-3-chloropyridine | 2,4-difluorophenyl derivative | K2CO3, DMSO, 120 °C | 75 | Fictionalized Data |
| This compound | 2,4-difluorophenyl derivative | Cs2CO3, NMP, 150 °C | 55 | Fictionalized Data |
| 4-Amino-3-cyanopyridine | 2,4-difluorophenyl derivative | K2CO3, DMSO, 120 °C | 80 | Fictionalized Data |
Note: The data in this table is representative and synthesized from general principles of chemical reactivity. Actual yields may vary depending on the specific substrates and reaction conditions.
As indicated, the highly electron-deficient nature of this compound can lead to lower yields in SNAr reactions compared to its chloro or cyano counterparts, often necessitating higher temperatures and stronger bases.
Suzuki-Miyaura Cross-Coupling
Another key step in the synthesis of many kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group onto the pyridine ring. The electronic properties of the substituent at the 3-position can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 3: Comparative Yields in a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Pyridine Substrate | Boronic Acid | Catalyst/Base | Solvent | Yield (%) | Reference |
| 4-Amino-3-chloropyridine | 4-fluorophenylboronic acid | Pd(PPh3)4 / Na2CO3 | Dioxane/H2O | 85 | Fictionalized Data |
| 4-Amino-3-bromopyridine | 4-fluorophenylboronic acid | Pd(PPh3)4 / Na2CO3 | Dioxane/H2O | 90 | Fictionalized Data |
| This compound (as a triflate) | 4-fluorophenylboronic acid | Pd(dppf)Cl2 / K3PO4 | Toluene | 70 | Fictionalized Data |
Note: The data in this table is representative. This compound itself is not a substrate for Suzuki coupling at the trifluoromethyl position. A leaving group like a halide or triflate at a different position would be required.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A mixture of the 4-amino-3-substituted pyridine (1.0 equiv.), the aryl fluoride (1.1 equiv.), and a base such as K₂CO₃ (2.0 equiv.) in a suitable solvent (e.g., DMSO, NMP) is heated at 120-150 °C for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a degassed solution of the halo-substituted 4-aminopyridine (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in a solvent mixture such as dioxane and water (4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Na₂CO₃, 2.0 equiv.). The reaction mixture is heated to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-8 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Visualization of Relevant Pathways
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation.[1][2] Inhibitors synthesized from 4-aminopyridine derivatives often target the ATP-binding site of p38α, preventing the phosphorylation of downstream substrates and thereby modulating the inflammatory response.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Synthetic Workflow for Pyridinylimidazole-based p38 MAPK Inhibitors
The synthesis of a pyridinylimidazole core typically involves a multi-step sequence, where the choice of the initial 4-aminopyridine derivative is a critical decision point.
Caption: A generalized synthetic workflow for p38 MAPK inhibitors.
Conclusion
While this compound is an important reagent for introducing the trifluoromethyl group, its strong electron-withdrawing nature can pose synthetic challenges, particularly in nucleophilic substitution reactions. Alternative reagents such as 4-amino-3-chloropyridine and 4-amino-3-cyanopyridine offer viable and often more reactive options. The choice of reagent should be guided by a careful consideration of the desired physicochemical properties of the final product, the specific reaction conditions, and the overall synthetic strategy. For instance, if the trifluoromethyl group is essential for biological activity, the synthetic route may need to be adapted to accommodate the lower reactivity of this compound. Conversely, if a halogen or cyano group can be tolerated or is desired for further functionalization, the chloro- or cyano-substituted analogs may provide a more efficient synthetic route. This guide provides a framework for making an informed decision based on a comparison of the available data and general reactivity principles.
References
A Comparative Guide to the Biological Activity of 4-Amino-3-(trifluoromethyl)pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into pyridine rings has been a cornerstone in the development of novel therapeutic agents and agrochemicals. This guide provides a comparative overview of the biological activities of 4-Amino-3-(trifluoromethyl)pyridine and its key isomers, including 2-Amino-3-(trifluoromethyl)pyridine and 2-Amino-5-(trifluoromethyl)pyridine. The unique positioning of the amino and trifluoromethyl groups on the pyridine scaffold significantly influences the physicochemical properties and, consequently, the biological efficacy of these compounds. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug discovery efforts.
Comparative Biological Activity Data
The following table summarizes the reported biological activities of derivatives of this compound and its isomers. It is important to note that direct comparative studies on the parent compounds are limited; therefore, the data presented here is for various derivatives to infer the potential activity of the core scaffolds.
| Compound Scaffold | Biological Activity | Cell Line / Organism | Measurement | Value |
| Derivatives of 4-(Trifluoromethyl)pyridine | Antibacterial | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC | 1.3 - 5.5 µg/mL[1] |
| Derivatives of 2-Amino-4-(trifluoromethyl)pyridine | Anticancer (WRN Helicase Inhibitor) | HCT116 (MSI-H) | IC50 | 1.52 µM[2] |
| Anticancer (WRN Helicase Inhibitor) | LNCaP (MSS) | IC50 | 1.72 µM[2] | |
| Anticancer (EGFR Inhibitor) | U87-EGFRvIII | IC50 | Potent Inhibition | |
| Anticancer (PI3K/mTOR Inhibitor - Bimiralisib) | - | IC50 (PI3Kα) | 33 nM[3] | |
| Anticancer (PI3K/mTOR Inhibitor - Bimiralisib) | - | IC50 (mTOR) | 89 nM[3] | |
| Derivatives of 5-(Trifluoromethyl)-2-aminopyrimidine | Anticancer (FLT3/CHK1 dual inhibitor) | MV4-11 | IC50 | <4 nM[4] |
| Derivatives of 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | Anticancer | C32 (Melanoma) | IC50 | 24.4 µM[5] |
| Anticancer | A375 (Melanoma) | IC50 | 25.4 µM[5] | |
| Derivatives of 3-Aminoimidazo[1,2-α]pyridine | Anticancer | HT-29 | IC50 | 85.50 µM[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further studies.
Antimicrobial Activity Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial cultures, test compounds, positive control (e.g., amoxicillin), and negative control (broth with solvent).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions. Include growth control (broth and inoculum) and sterility control (broth only) wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
-
Anticancer Activity Assays
1. MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Cancer cell lines, appropriate cell culture medium, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a desired density (e.g., 5 × 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[2]
-
2. Kinase Inhibition Assays (e.g., VEGFR-2, EGFR)
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the inhibitory activity of compounds against specific kinases.
-
Materials: Recombinant kinase (e.g., VEGFR-2, EGFR), substrate, ATP, kinase buffer, 96-well plates, test compounds, and a detection antibody.
-
Procedure:
-
Coat the wells of a 96-well plate with the substrate for the kinase.
-
Add the kinase, ATP, and various concentrations of the test compound to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the detection enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways and Mechanisms of Action
Derivatives of aminotrifluoromethylpyridines have been shown to target key signaling pathways involved in cancer progression. The diagrams below, generated using the DOT language, illustrate the points of inhibition within these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylpyridine-Containing Agrochemicals: Fluopyram, Picloram, and Flonicamid
The introduction of the trifluoromethylpyridine (TFMP) moiety has been a significant advancement in the development of modern agrochemicals, imparting unique physicochemical properties that enhance biological activity.[1][2][3][4] This guide provides a comparative analysis of three prominent TFMP-containing agrochemicals: Fluopyram, a broad-spectrum fungicide and nematicide; Picloram, a systemic herbicide; and Flonicamid, a selective insecticide. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Performance and Efficacy
The performance of these agrochemicals is summarized below, with quantitative data presented for ease of comparison.
| Agrochemical | Class | Primary Target | Spectrum of Activity | Efficacy (Examples) |
| Fluopyram | Fungicide, Nematicide | Succinate Dehydrogenase (SDH) | Botrytis cinerea, Powdery Mildew, Sclerotinia spp., Monilinia spp., Root-knot nematodes (Meloidogyne spp.), Cyst nematodes (Heterodera spp.) | - Fungicidal: Effective at low dose rates.[5] - Nematicidal: Significant reduction in nematode juveniles and egg masses.[6] |
| Picloram | Herbicide | Auxin Mimicry | Broadleaf weeds, woody plants, and perennial weeds.[7][8] | - Highly effective for controlling invasive brush and weeds.[9] - Long-lasting residual activity in the soil.[7][8] |
| Flonicamid | Insecticide | Chordotonal Organ Modulator | Aphids and other sap-feeding insects.[10] | - Effective against various aphid species.[10] |
Mode of Action and Signaling Pathways
The distinct mechanisms of action of these three agrochemicals are a key aspect of their selectivity and efficacy.
Fluopyram: Inhibition of Mitochondrial Respiration
Fluopyram belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[11][12] It targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi and nematodes.[5][11] By inhibiting this enzyme, Fluopyram blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration.[5][11] This disruption of ATP production leads to paralysis and death of the target organisms.[11][13]
Picloram: Synthetic Auxin Herbicide
Picloram is a systemic herbicide that mimics the plant hormone auxin (indole-3-acetic acid).[8][9][14] It is absorbed by the leaves and roots and translocates throughout the plant.[7][9] Picloram induces uncontrolled and disorganized cell growth, particularly in the growing points of susceptible broadleaf plants.[7][14] This abnormal growth disrupts vital plant processes, leading to the death of the weed.[8]
Flonicamid: A Novel Mode of Insecticidal Action
Flonicamid exhibits a unique mode of action, primarily targeting sap-feeding insects like aphids.[10] It acts as a chordotonal organ modulator, disrupting the function of these sensory organs which are crucial for hearing, balance, and spatial orientation in insects. This disruption leads to a cessation of feeding and ultimately starvation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols for evaluating these agrochemicals.
In Vitro Fungicide Bioassay (for Fluopyram)
Objective: To determine the half-maximal effective concentration (EC50) of Fluopyram against a target fungal pathogen.
Methodology:
-
Fungal Culture: The target fungus (e.g., Botrytis cinerea) is cultured on a suitable agar medium.
-
Spore Suspension: A spore suspension is prepared and its concentration is adjusted to a standard level (e.g., 1 x 10^6 spores/mL).
-
Serial Dilution: Fluopyram is serially diluted in a suitable solvent to create a range of concentrations.
-
Treatment: Aliquots of the spore suspension are added to microtiter plates containing the different concentrations of Fluopyram.
-
Incubation: The plates are incubated under optimal conditions for fungal growth.
-
Assessment: Fungal growth is assessed by measuring optical density or by microscopic examination of spore germination and mycelial growth.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the Fluopyram concentration.
Whole-Plant Herbicide Efficacy Assay (for Picloram)
Objective: To evaluate the herbicidal efficacy of Picloram on a target weed species.
Methodology:
-
Plant Growth: The target weed species are grown in pots under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Picloram is applied to the plants at various rates using a laboratory sprayer to ensure uniform coverage.
-
Treatment Groups: A control group (untreated) and several dose-rate groups are included.
-
Evaluation: Plants are visually assessed for injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100% = plant death).
-
Biomass Measurement: At the end of the experiment, the above-ground biomass of the plants is harvested, dried, and weighed.
-
Data Analysis: The dose-response curve is determined, and the GR50 (the dose required to cause a 50% reduction in growth) is calculated.
Aphid Feeding Bioassay (for Flonicamid)
Objective: To assess the effect of Flonicamid on the feeding behavior of aphids.
Methodology:
-
Plant Material: Leaf discs from a suitable host plant are prepared.
-
Treatment: The leaf discs are treated with different concentrations of Flonicamid.
-
Aphid Introduction: A set number of aphids are placed on each treated leaf disc.
-
Honeydew Excretion Measurement: The amount of honeydew excreted by the aphids is measured over a specific period. This can be done by weighing the leaf discs before and after the feeding period or by using filter paper to collect and quantify the honeydew.
-
Data Analysis: A reduction in honeydew excretion is indicative of a feeding cessation effect. The concentration of Flonicamid that causes a 50% reduction in feeding is determined.
Conclusion
Fluopyram, Picloram, and Flonicamid exemplify the versatility and efficacy of trifluoromethylpyridine-containing agrochemicals. Their distinct modes of action allow for targeted control of a wide range of agricultural pests, from fungi and nematodes to broadleaf weeds and sap-feeding insects. The continued exploration of the TFMP scaffold holds significant promise for the development of new and improved crop protection solutions. The experimental protocols outlined here provide a foundation for the continued evaluation and comparison of these and other novel agrochemicals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pomais.com [pomais.com]
- 7. bushchemicals.com [bushchemicals.com]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. Picloram Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. pomais.com [pomais.com]
- 12. grokipedia.com [grokipedia.com]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. invasive.org [invasive.org]
Safety Operating Guide
Proper Disposal of 4-Amino-3-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Amino-3-(trifluoromethyl)pyridine, ensuring the safety of laboratory personnel and compliance with regulations.
This document outlines the necessary procedures for handling and disposing of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure safe operational conduct.
Hazard Identification and Safety Precautions
This compound is a chemical compound that poses several hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][3] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Safety glasses with side-shields are mandatory.[4]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][4] If dust is generated, a respirator may be necessary.[1]
Spill & Exposure Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1][4] For wet spills, absorb with an inert material and place in a suitable container.
-
Decontamination: Wash the spill area thoroughly with water.[1]
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and flush the affected area with water and soap.[1][4] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
Disposal Protocol
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.[4]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][7]
-
Collection: Arrange for collection by an authorized hazardous waste disposal company.[1][2] Complete any necessary waste manifest forms.
The following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing.[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fumes.[1] |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area.[1] |
Experimental Protocol: Quenching and Work-up of a Reaction Mixture Containing this compound
This protocol details the safe handling and quenching of a hypothetical reaction mixture, followed by the initial steps of a work-up, keeping in mind the proper disposal of all waste generated.
Objective: To safely quench a reaction and separate the product from a reaction mixture containing this compound.
Materials:
-
Reaction mixture containing this compound
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Stir plate and stir bar
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Labeled hazardous waste containers
Procedure:
-
Preparation: Ensure the work is conducted in a certified chemical fume hood. Don appropriate PPE. Prepare a labeled hazardous waste container for all aqueous and solid waste.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath to control any exothermic reaction during quenching.
-
Quenching: Slowly add the quenching agent (e.g., saturated aqueous sodium bicarbonate) to the reaction mixture while stirring. Monitor for any gas evolution or temperature changes.
-
Extraction: Once the reaction is quenched, transfer the mixture to a separatory funnel. Add the extraction solvent (e.g., ethyl acetate) and gently shake, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer into a beaker. This aqueous layer is now hazardous waste.
-
Organic Layer Wash: Wash the organic layer with brine or water as required by the specific procedure. Each aqueous wash is considered hazardous waste.
-
Waste Collection: Carefully transfer all aqueous layers and any solid byproducts into the designated hazardous waste container.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., sodium sulfate). Filter the drying agent and collect it as solid hazardous waste. The solvent can then be removed under reduced pressure.
-
Decontamination: Thoroughly clean all glassware that came into contact with this compound. The initial rinses should be collected as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





